4-Bromo-1-butanol-d8
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLYRDVTMMSIP-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-1-butanol-d8 chemical properties and structure
An In-depth Technical Guide to 4-Bromo-1-butanol-d8: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Chemical Properties and Structure
This compound is the deuterated form of 4-Bromo-1-butanol. The deuterium (B1214612) labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard in quantitative analyses.
Data Presentation
The following table summarizes the key chemical and physical properties of this compound and its non-deuterated analog for comparison. Properties for the deuterated compound are often not explicitly determined and are assumed to be very similar to the non-deuterated form.
| Property | This compound | 4-Bromo-1-butanol |
| Molecular Formula | C₄HD₈BrO | C₄H₉BrO[1][2][3] |
| Molecular Weight | 161.07 g/mol [4] | 153.02 g/mol [1][2] |
| CAS Number | 136091-68-4[4] | 33036-62-3[2][3][5] |
| Appearance | Colorless to light yellow clear liquid | Clear, colorless to brown liquid[5] |
| Boiling Point | No data available | 56-58 °C at 2 mmHg[2][6] |
| Density | No data available | 1.68 g/cm³[5] |
| Flash Point | No data available | 7 °C[5][7] |
| Solubility | Insoluble in water[7] | Insoluble in water[7] |
| Storage Temperature | -20°C[5][7] | -20°C[5][7] |
| SMILES | OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br[4] | OCCCCBr[8] |
| InChI | InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2[9] | InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2[1] |
Chemical Structure
The chemical structure of this compound consists of a four-carbon chain with a bromine atom at one end and a hydroxyl group at the other. All eight hydrogen atoms on the carbon skeleton are replaced with deuterium.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of 4-Bromo-1-butanol
A common method for the synthesis of 4-Bromo-1-butanol involves the ring-opening of tetrahydrofuran (B95107) (THF). A representative laboratory-scale synthesis is described below. To synthesize the deuterated analog, one would start with tetrahydrofuran-d8.
Objective: To synthesize 4-Bromo-1-butanol via the ring-opening of tetrahydrofuran.
Materials:
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Tetrahydrofuran (or Tetrahydrofuran-d8 for the deuterated product)
-
48% Hydrobromic acid
-
Benzene
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine butane-1,4-diol and 48% hydrobromic acid in benzene.[3]
-
Heat the mixture to reflux and maintain for 24 hours.[3]
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield 4-Bromo-1-butanol. The expected yield is approximately 65%.[3]
Another reported method involves the reaction of tetrahydrofuran with iodine and triethylsilane.[10]
Use as an Internal Standard in Quantitative Analysis
This compound is primarily used as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 4-Bromo-1-butanol or related analytes.[4]
Objective: To quantify the concentration of 4-Bromo-1-butanol in a sample using this compound as an internal standard by GC-MS.
Materials:
-
Sample containing 4-Bromo-1-butanol
-
This compound standard solution of known concentration
-
Solvent (e.g., ethyl acetate)
-
GC-MS system
Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of 4-Bromo-1-butanol into a solvent. To each standard, add a fixed amount of the this compound internal standard solution.
-
Sample Preparation: To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.
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GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system. The system should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both the analyte (4-Bromo-1-butanol) and the internal standard (this compound).
-
Data Analysis:
-
For each chromatogram, determine the peak areas for both the analyte and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS).
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the calibration curve.
-
Caption: Workflow for quantitative analysis using an internal standard.
Safety Information
No specific safety data is available for this compound. However, the safety profile is expected to be very similar to that of 4-Bromo-1-butanol. The following information is for the non-deuterated compound.
-
Signal Word: Danger
-
Hazard Statements: Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
It is crucial to handle this chemical in a well-ventilated area and use appropriate personal protective equipment.
References
- 1. 4-Bromobutanol | C4H9BrO | CID 118388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Bromo-1-butanol, 85+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 4-Bromo-1-butanol, CAS No. 33036-62-3 - iChemical [ichemical.com]
- 8. 4-Bromo-1-butanol(33036-62-3) MS [m.chemicalbook.com]
- 9. 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-d8 | LGC Standards [lgcstandards.com]
- 10. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 4-Bromo-1-butanol-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Bromo-1-butanol-d8. This deuterated compound is a valuable building block in organic synthesis, particularly for the preparation of isotopically labeled internal standards for use in quantitative mass spectrometry-based assays in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate quantification and differentiation from the unlabeled analyte.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the ring-opening of a deuterated precursor, Tetrahydrofuran-d8 (THF-d8), or by the bromination of Butane-1,4-diol-d10. The choice of starting material may depend on commercial availability and cost.
Synthetic Pathways
Two primary synthetic routes are proposed for the preparation of this compound, leveraging commercially available deuterated starting materials.
Caption: Synthetic Routes to this compound.
Experimental Protocols
Route 1: Ring-Opening of Tetrahydrofuran-d8 (THF-d8)
This method is adapted from the synthesis of the non-deuterated analogue.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Tetrahydrofuran-d8 (1.0 eq).
-
Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The reaction progress can be monitored by gas chromatography (GC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add an equal volume of water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound.
Route 2: Bromination of Butane-1,4-diol-d10
This protocol is also based on the established synthesis of the non-deuterated compound.
-
Reaction Setup: In a round-bottom flask fitted with a distillation apparatus, combine Butane-1,4-diol-d10 (1.0 eq) and a 48% aqueous solution of hydrobromic acid (2.5 eq).
-
Reaction Conditions: Heat the mixture to a gentle reflux. The reaction will produce water, which can be removed azeotropically with a suitable solvent like toluene, or by direct distillation. Continue heating for 12-18 hours.
-
Work-up: Cool the reaction mixture and dilute with water. Transfer to a separatory funnel and extract with an organic solvent such as diethyl ether.
-
Purification: Wash the organic extract sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude this compound is then purified by vacuum distillation.
Data Presentation: Synthesis Parameters
| Parameter | Route 1: Ring-Opening of THF-d8 | Route 2: Bromination of Butane-1,4-diol-d10 |
| Starting Material | Tetrahydrofuran-d8 | Butane-1,4-diol-d10 |
| Primary Reagent | 48% Hydrobromic Acid | 48% Hydrobromic Acid |
| Reaction Time | 12-24 hours | 12-18 hours |
| Reaction Temperature | 80-90 °C (Reflux) | Reflux |
| Purification Method | Vacuum Distillation | Vacuum Distillation |
| Expected Yield | 60-75% | 65-80% |
Isotopic Purity Assessment
The determination of isotopic purity is critical to ensure the quality and reliability of this compound as an internal standard. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
Analytical Workflow
The general workflow for assessing the isotopic purity of a synthesized batch of this compound is outlined below.
Caption: Workflow for Isotopic Purity Assessment.
Experimental Protocols for Isotopic Purity
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of ¹H and ²H NMR spectroscopy is a powerful method for determining the isotopic abundance at specific sites within the molecule.[3]
-
Sample Preparation:
-
Accurately weigh a sample of this compound (approximately 5-10 mg).
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the analyte.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the residual proton signals corresponding to the different positions in 4-bromo-1-butanol.
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The percentage of deuteration at each position can be calculated by comparing the integral of the residual proton signal to the integral of a known internal standard or by assuming one position has a known, low level of residual protons.
-
-
²H NMR Analysis:
-
Acquire a quantitative ²H NMR spectrum.
-
Integrate the deuterium signals.
-
The relative integrals of the deuterium signals will confirm the positions of deuteration and can be used to calculate the isotopic purity.
-
2. Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the distribution of isotopologues.[1][2]
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) suitable for the chosen ionization technique.
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable column (e.g., a non-polar or mid-polar capillary column).
-
Develop a temperature program that provides good separation of the analyte from any impurities.
-
Acquire mass spectra across the chromatographic peak corresponding to this compound.
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion cluster.
-
Identify the peak corresponding to the fully deuterated molecule (d8) and the peaks for the lower isotopologues (d7, d6, etc.).
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is typically reported as the percentage of the d8 isotopologue relative to the sum of all isotopologues.
-
Data Presentation: Isotopic Purity Analysis
| Analytical Method | Parameter Measured | Typical Result |
| ¹H NMR | Residual proton signal integrals | >98% Deuterium incorporation at each position |
| ²H NMR | Relative deuterium signal integrals | Confirms deuteration at all expected positions |
| Mass Spectrometry | Relative abundance of isotopologues | >98% d8 isotopologue |
| Overall Isotopic Purity | Combined assessment | ≥ 98% |
Conclusion
The synthesis of this compound can be reliably achieved from commercially available deuterated starting materials such as Tetrahydrofuran-d8 or Butane-1,4-diol-d10. Rigorous analytical characterization using NMR spectroscopy and mass spectrometry is essential to confirm the chemical structure and, critically, to determine the isotopic purity of the final product. A high isotopic enrichment, typically greater than 98%, is crucial for its effective use as an internal standard in quantitative bioanalytical assays, ensuring the accuracy and precision of pharmacokinetic and metabolic studies in drug development.
References
The Role of 4-Bromo-1-butanol-d8 in Advancing Bioanalytical Research: A Technical Guide
For Immediate Release
In the landscape of modern drug development and clinical research, the precision and reliability of analytical methodologies are paramount. This technical guide delves into the critical application of 4-Bromo-1-butanol-d8, a deuterated stable isotope-labeled compound, in the synthesis of internal standards for quantitative bioanalysis. Specifically, this guide will focus on its role as a precursor to Busulfan-d8, the internal standard of choice for the therapeutic drug monitoring of the chemotherapeutic agent Busulfan (B1668071). This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and robustness of their analytical methods.
The Foundational Role of Deuterated Internal Standards
Quantitative analysis of pharmaceuticals in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variability from sample preparation, matrix effects, and instrument response. Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated analogues of the analyte, are the gold standard for mitigating these variabilities.[1][2] By incorporating a deuterated internal standard that co-elutes with the analyte of interest, researchers can achieve more accurate and precise quantification.[3][4][5] this compound serves as a key building block in the synthesis of such deuterated standards.
Application in the Synthesis of Busulfan-d8 for Therapeutic Drug Monitoring
Busulfan is an alkylating agent used in high-dose chemotherapy regimens prior to hematopoietic stem cell transplantation.[3][6] Due to its narrow therapeutic window and significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) of busulfan is crucial to optimize clinical outcomes and minimize toxicity.[3][7] Accurate quantification of busulfan in patient plasma is therefore essential.
Busulfan-d8, a deuterated version of busulfan, is widely employed as an internal standard in LC-MS/MS assays for TDM.[3][4][7][8][9][10][11] The synthesis of Busulfan-d8 involves the use of a deuterated C4 backbone, for which this compound is a potential precursor.
Quantitative Data Presentation
The use of Busulfan-d8 as an internal standard significantly improves the performance of bioanalytical methods for busulfan quantification. The following tables summarize typical validation data from LC-MS/MS methods employing Busulfan-d8.
Table 1: Calibration Curve and Linearity
| Analyte | Internal Standard | Calibration Range (ng/mL) | Weighting Factor | Correlation Coefficient (r²) |
| Busulfan | Busulfan-d8 | 125 - 2000 | 1/x | > 0.995 |
| Busulfan | Busulfan-d8 | 0.03 - 5 (mg/L) | 1/x² | > 0.995 |
| Busulfan | Busulfan-d8 | 0.025 - 5 (µg/mL) | - | Linear |
| Busulfan | Busulfan-d8 | 0.2 - 100 | - | ≥ 0.9986 |
| Busulfan | D8-Busulfan | 0 - 2000 | - | - |
Data compiled from multiple sources.[4][5][7][10]
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 125 | < 15 | < 15 | ± 20 |
| Low | 300 | < 7.2 | < 7.2 | within 85-115 |
| Medium | 600 | < 7.2 | < 7.2 | within 85-115 |
| High | 900 | < 7.2 | < 7.2 | within 85-115 |
Representative data based on published methods.[4][5][7]
Experimental Protocols
The following is a representative experimental protocol for the quantification of busulfan in human plasma using Busulfan-d8 as an internal standard, based on common methodologies.[4][7][10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 100 µL of the internal standard working solution (containing Busulfan-d8).[4]
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 10,000 x g for 6 minutes at room temperature.[4]
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: Agilent 1200 series or equivalent[6]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water[4]
-
Mobile Phase B: 2 mM ammonium acetate and 0.1% formic acid in methanol[4]
-
Flow Rate: 0.6 mL/min[7]
-
Injection Volume: 2 µL[4]
-
Gradient: Isocratic or gradient elution suitable for separating busulfan from matrix components.[4][7]
3. Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490, Xevo TQD)[6]
-
Ionization Mode: Positive electrospray ionization (ESI+)[6]
-
MRM Transitions:
Mandatory Visualizations
Diagram 1: Synthesis Pathway of Busulfan-d8
Caption: Proposed synthesis of Busulfan-d8 from this compound.
Diagram 2: Experimental Workflow for Busulfan Quantification
Caption: Workflow for busulfan analysis using a deuterated internal standard.
Conclusion
This compound is a valuable synthetic precursor for creating deuterated internal standards, most notably Busulfan-d8. The use of Busulfan-d8 in LC-MS/MS assays for the therapeutic drug monitoring of busulfan exemplifies the importance of stable isotope-labeled standards in modern bioanalysis. By providing a means to correct for analytical variability, these standards enable the high level of accuracy and precision required for clinical decision-making and in the broader context of drug development research. The methodologies and data presented in this guide underscore the robustness and reliability that can be achieved through the proper application of deuterated internal standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of busulfan in plasma using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast and reliable quantification of busulfan in blood plasma using two-channel liquid chromatography tandem mass spectrometry: Validation of assay performance in the presence of drug formulation excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of deuterated butanol
An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated butanol. It details the properties of various isotopologues, outlines experimental protocols for their synthesis and analysis, and explores their applications in research and development, particularly in the fields of spectroscopy and mechanistic studies.
Introduction to Deuterated Butanol
Butanol (C₄H₉OH) is a four-carbon alcohol that exists as four structural isomers: 1-butanol (B46404) (n-butanol), 2-butanol (B46777) (sec-butanol), isobutanol (2-methyl-1-propanol), and tert-butanol (B103910) (2-methyl-2-propanol).[1][2] Deuterated butanol refers to butanol molecules where one or more hydrogen atoms have been replaced by their heavy isotope, deuterium (B1214612) (D or ²H). This isotopic substitution subtly alters the physical and chemical properties of the molecule, making it an invaluable tool in various scientific applications.[3]
The primary utility of deuterated butanol stems from the different nuclear properties of deuterium compared to protium (B1232500) (¹H). This difference is exploited in Nuclear Magnetic Resonance (NMR) spectroscopy, where deuterated solvents are used to avoid overwhelming solvent signals, and in mass spectrometry for isotopic labeling.[4][5][6] Furthermore, the mass difference between hydrogen and deuterium leads to the kinetic isotope effect (KIE), a phenomenon that allows researchers to probe and understand complex chemical reaction mechanisms.[7][8]
This guide will focus on the most commonly studied isomers, n-butanol and tert-butanol, and their various deuterated forms.
Physical Characteristics
The substitution of hydrogen with deuterium increases the molecular weight of butanol, which in turn affects its physical properties such as density, boiling point, melting point, and refractive index. The following tables summarize the key physical data for various deuterated butanol isotopologues compared to their non-deuterated counterparts.
Table 1: Physical Properties of n-Butanol and its Deuterated Isotopologues
| Property | 1-Butanol (Non-deuterated) | 1-Butanol-d1 (CH₃(CH₂)₃OD) | 1-Butanol-d9 (C₄D₉H-OD) | 1-Butanol-d10 (CD₃(CD₂)₃OD) |
| CAS Number | 71-36-3[9] | 4712-38-3[10] | 25493-17-8[11] | 34193-38-9[12] |
| Molecular Weight | 74.12 g/mol [9] | 75.13 g/mol [10] | 83.17 g/mol [11] | 84.18 g/mol [13] |
| Density | 0.81 g/cm³ (at 20°C)[2][9] | 0.821 g/mL (at 25°C)[10] | N/A | 0.920 g/mL (at 25°C)[12][14] |
| Boiling Point | 117.7 °C[2][9] | 118 °C[10] | N/A | 116-118 °C[12][14] |
| Melting Point | -89.8 °C[9] | N/A | N/A | 34 °C[14] |
| Refractive Index (n20/D) | 1.3993 (at 20°C)[9] | 1.3975 (at 20°C)[10] | N/A | 1.3956 (at 20°C)[12] |
| Isotopic Purity | N/A | >98 atom % D[3] | 98 atom % D[11] | >99 atom % D[12] |
Table 2: Physical Properties of tert-Butanol and its Deuterated Isotopologues
| Property | tert-Butanol (Non-deuterated) | tert-Butanol-OD ((CH₃)₃COD) | tert-Butanol-d10 ((CD₃)₃COD) |
| CAS Number | 75-65-0[15] | 3972-25-6 | 53001-22-2[16][17] |
| Molecular Weight | 74.12 g/mol [15] | 75.13 g/mol | 84.18 g/mol [17] |
| Density | 0.78-0.79 g/mL (at 25°C)[15][18] | 0.786 g/mL (at 25°C) | 0.893 g/mL (at 25°C)[16][19] |
| Boiling Point | 82-83 °C[15][18] | 83 °C | 82 °C[16][19] |
| Melting Point | 25.4-25.8 °C[18] | 23-26 °C | N/A |
| Refractive Index (n20/D) | ~1.39 (at 20°C)[15] | 1.3847 (at 20°C) | 1.3835 (at 20°C)[16][19] |
| Isotopic Purity | N/A | >99 atom % D | >99 atom % D[17] |
Chemical Characteristics and Applications
Spectroscopic Applications
Deuterated butanols are essential in NMR and mass spectrometry. Their use allows for clearer analysis of other substances.
In ¹H NMR, the signal from a non-deuterated solvent can obscure the signals from the analyte. Since the deuterium nucleus resonates at a different frequency from the proton, using a deuterated solvent like butanol-d10 eliminates this interference.[4][5] This results in a clean spectrum where only the protons of the analyte are visible.[20] Additionally, the exchange of labile protons (like those in -OH or -NH₂) with deuterium from the solvent (e.g., butanol-d1) can be used to identify these peaks in a spectrum; after adding a drop of D₂O or using a deuterated alcohol solvent, the peak corresponding to the exchangeable proton disappears.[20]
Caption: Workflow for NMR analysis using deuterated butanol.
In mass spectrometry, deuterated compounds serve as excellent internal standards for quantitative analysis.[19] Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and ionize similarly. However, their higher mass allows them to be distinguished by the mass spectrometer.[12] This method improves the accuracy and precision of quantification.
Studies on the mass spectra of deuterated butanols have also provided significant insights into the fragmentation mechanisms of alcohols under electron bombardment.[21][22][23] By comparing the fragmentation patterns of deuterated and undeuterated butanols, researchers can deduce the specific hydrogen atoms involved in various bond cleavages and rearrangements.[22] For instance, the analysis of 1,1-dideutero-l-butanol and various deuterated sec-butanols has helped confirm that the strong tendency for alcohols to break at bonds beta to the hydroxyl group is a key feature in their mass spectra.[21][22]
Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[7] The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position (a "primary" KIE).
This principle is used to elucidate reaction mechanisms. For example, studying the dehydration of t-butanol over an alumina (B75360) catalyst revealed a KIE of 2.1–2.3 when comparing the reaction of (CD₃)₃COH with (CH₃)₃COH.[24] This significant KIE indicates that a C-H (or C-D) bond is broken in the rate-determining step, supporting a concerted elimination mechanism rather than one involving a carbocation intermediate.[24]
Caption: Logical flow for using KIE to study reaction mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of deuterated compounds. Below are summaries of cited experimental protocols.
Synthesis of Per-deuterated tert-Butanol (t-Butanol-d10)
A method for preparing fully deuterated tert-butanol involves a Grignard reaction.[25] This approach provides a high yield and high isotopic abundance.[25]
-
Reactants : Deuterium methyl magnesium iodide (CD₃MgI) and deuterated acetone (B3395972) ((CD₃)₂CO).[25]
-
Catalyst : Anhydrous manganese chloride.[25]
-
Solvent : Anhydrous tetrahydrofuran (B95107) (THF).[25]
-
Procedure :
-
Deuterium methyl magnesium iodide and deuterated acetone are subjected to a Grignard reaction in anhydrous THF in the presence of anhydrous manganese chloride.[25]
-
The reaction product is then hydrolyzed under acidic conditions.[25]
-
The acidic conditions are created using a heavy water (D₂O) solution of a deuterated acid.[25]
-
The final product, per-deuterated tert-butanol, is isolated.
-
Caption: General workflow for the synthesis of deuterated butanol.
Synthesis of n-Butanol-1-d
A method for selective deuteration at the first carbon has been described.[26]
-
Step 1: Synthesis of 1-d-butane
-
Step 2: Synthesis of n-butanol-1-d
-
The generated 1-d-butane is treated with hydrogen peroxide (H₂O₂) under light.[26]
-
The reaction proceeds via a free radical mechanism, where a hydroxyl radical abstracts a hydrogen atom from the butane. The C-H bond is preferentially cleaved over the stronger C-D bond.[26]
-
The resulting alkyl radical combines with another hydroxyl radical to form the final product, n-butanol-1-d.[26]
-
Conclusion
Deuterated butanols are powerful and versatile tools for researchers, scientists, and drug development professionals. Their unique physical and chemical properties, stemming from the isotopic substitution of hydrogen with deuterium, enable advanced analytical techniques and detailed mechanistic studies. From serving as non-interfering solvents in NMR spectroscopy to acting as internal standards in mass spectrometry and probes in kinetic isotope effect studies, deuterated butanols are indispensable for generating precise and reliable data in modern chemical and biological research. The continued development of synthetic methodologies ensures their availability for future innovations.
References
- 1. Butanol - Wikipedia [en.wikipedia.org]
- 2. Butanol [chemeurope.com]
- 3. CAS 4712-38-3: 1-Butanol-d | CymitQuimica [cymitquimica.com]
- 4. armar-europa.de [armar-europa.de]
- 5. armar-europa.de [armar-europa.de]
- 6. tert-Butanol-d9 | 25725-11-5 | Benchchem [benchchem.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. 1-Butanol - Wikipedia [en.wikipedia.org]
- 10. BUTANOL-D1 CAS#: 4712-38-3 [amp.chemicalbook.com]
- 11. ð-Butanol (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1922-1 [isotope.com]
- 12. 1-Butanol-d10 D 99atom 34193-38-9 [sigmaaldrich.com]
- 13. 1-Butanol-d10 | C4H10O | CID 2733134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. n-Butanol D10 | Eurisotop [eurisotop.com]
- 15. chemimpex.com [chemimpex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. tert-ブタノール-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 18. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Cas 53001-22-2,TERT-BUTANOL-D10 | lookchem [lookchem.com]
- 20. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. THE MASS SPECTRA OF THREE DEUTERATED BUTANOLS (Journal Article) | OSTI.GOV [osti.gov]
- 24. researchgate.net [researchgate.net]
- 25. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]
- 26. homework.study.com [homework.study.com]
4-Bromo-1-butanol-d8 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the deuterated compound 4-Bromo-1-butanol-d8, a labeled analog of 4-Bromo-1-butanol. Deuterated compounds are critical in drug development and metabolic studies, serving as internal standards for analytical quantification and as tracers to elucidate metabolic pathways.
Core Data
The key identifiers for this compound are its CAS (Chemical Abstracts Service) number and molecular weight. These are fundamental for procurement, regulatory documentation, and experimental design.
| Parameter | Value |
| CAS Number | 136091-68-4[1][2] |
| Molecular Formula | C4HD8BrO[1][3] |
| Molecular Weight | 161.07 g/mol [1][3] |
| Unlabeled CAS Number | 33036-62-3[2][4] |
Experimental Protocols
While specific experimental protocols are highly dependent on the research context, the use of this compound typically falls under the following methodologies:
-
Internal Standard for Quantitative Analysis: In techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a known quantity of this compound is added to a sample. Due to its similar chemical properties to the non-deuterated analyte and its distinct mass, it allows for precise quantification of the target molecule.
-
Metabolic Tracer Studies: this compound can be introduced into a biological system to track the metabolic fate of 4-Bromo-1-butanol. The deuterium (B1214612) labeling allows for the differentiation of the administered compound and its metabolites from endogenous molecules.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical name and its key identifiers.
Caption: Relationship between compound and its identifiers.
References
A Technical Guide to Commercial Suppliers of 4-Bromo-1-butanol-d8 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of 4-Bromo-1-butanol-d8, a deuterated internal standard and synthetic building block crucial for various research and development applications. This document outlines key quantitative data from various suppliers, details on experimental applications, and visual workflows to aid in the procurement and utilization of this compound.
Commercial Availability and Specifications
This compound is available from a range of specialized chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative look at their product specifications. Researchers are advised to contact suppliers directly for the most current pricing and availability, as these are subject to change.
| Supplier | Product Number | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantities |
| CDN Isotopes | D-5704 | 136091-68-4 | 99 atom % D[1] | - | 100 mg, 250 mg |
| LGC Standards | CDN-D-5704 | 136091-68-4 | 99 atom % D | min 98%[2] | Contact for details |
| MedchemExpress | HY-W000344S | 136091-68-4 | - | - | 1 mg, 5 mg, 10 mg |
| Toronto Research Chemicals (via Biomall) | B681081-25mg | 136091-68-4 | - | - | 25 mg[3] |
| Pharmaffiliates | PA PST 002050 | 136091-68-4 | - | - | Contact for details |
Applications and Experimental Use
This compound serves as a valuable tool in a variety of laboratory settings. Its primary applications include:
-
Internal Standard for Mass Spectrometry: Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The mass difference between the deuterated standard and the non-deuterated analyte allows for precise quantification, correcting for variations in sample preparation and instrument response.[5]
-
Tracer in Metabolic Studies: The deuterium-labeled compound can be used as a tracer to study the metabolic fate of 4-bromo-1-butanol (B1194514) or related compounds in biological systems.[4]
-
Organic Synthesis: As a deuterated building block, it can be incorporated into larger molecules to create specifically labeled compounds for mechanistic studies or as internal standards for more complex analytes. The non-deuterated analogue, 4-bromo-1-butanol, is a versatile reagent in organic synthesis, used in the formation of ethers and for carbon chain extensions.[6][7]
While specific experimental protocols for this compound are not widely published in a standardized format, its use as an internal standard follows established methodologies for isotope dilution mass spectrometry. A general workflow is provided below.
General Experimental Workflow for Use as an Internal Standard
The following diagram illustrates a typical workflow for utilizing this compound as an internal standard in a quantitative mass spectrometry experiment.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Procurement and Laboratory Integration Workflow
The process of acquiring and integrating a specialized chemical like this compound into laboratory research involves several key steps, from initial identification to experimental use.
References
Safety and handling guidelines for 4-Bromo-1-butanol-d8
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-1-butanol-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a deuterated bromoalkane used in specialized research and development. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this document primarily relies on the SDS for the non-deuterated analogue, 4-Bromo-1-butanol, and supplements this with established best practices for handling deuterated and halogenated organic compounds.
Chemical Identification and Physical Properties
Table 1: Physical and Chemical Properties of 4-Bromo-1-butanol
| Property | Value | Reference |
| Molecular Formula | C₄H₉BrO | |
| Molecular Weight | 153.02 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 56-58 °C at 2 mmHg | [4] |
| Flash Point | 7 °C (44.6 °F) | |
| Density | 1.068 g/cm³ | [4] |
| Refractive Index | 1.479 | [4] |
| Solubility | Insoluble in water, soluble in most organic solvents.[5] | |
| Storage Temperature | -20°C |
Hazard Identification and Classification
4-Bromo-1-butanol is classified as a hazardous substance. The GHS classifications for the non-deuterated compound are summarized below. It is prudent to assume that this compound possesses similar hazards.
Table 2: GHS Hazard Classification for 4-Bromo-1-butanol
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
Source:
Toxicology and Health Effects
Bromoalkanes, as a class of compounds, are known to be more toxic than their chloroalkane counterparts and can act as alkylating agents.[6] While specific toxicological data for this compound is not available, the non-deuterated form is known to be harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[3][5]
Experimental Protocols for Safe Handling
A detailed protocol for the safe handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.
4.1. Risk Assessment and Planning
-
Hazard Identification: Review the known hazards of 4-Bromo-1-butanol (flammability, irritant). Assume the deuterated compound has similar properties.
-
Exposure Scenarios: Identify all potential routes of exposure (inhalation, skin contact, eye contact, ingestion) during handling, use, and disposal.
-
Control Measures: Determine the necessary control measures, including engineering controls, administrative controls, and personal protective equipment (PPE).
4.2. Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Grounding: Use grounding and bonding for containers and receiving equipment to prevent static discharge, which can ignite the flammable liquid.[7]
4.3. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[7] A face shield should be worn if there is a splash hazard.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[7]
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes are required.[7]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a full-face respirator with an appropriate organic vapor cartridge should be used.[7]
4.4. Handling and Storage Procedures
-
Receiving and Unpacking: Upon receipt, inspect the container for damage. Unpack in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8] The recommended storage temperature is -20°C. Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Inert Atmosphere: For long-term storage and to prevent degradation, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Dispensing: Use non-sparking tools for all transfers.[7]
-
Deuterated Compound Specifics: To maintain isotopic purity, avoid contact with protic solvents (e.g., water, methanol) unless they are also deuterated. Use dry glassware.
4.5. Spill and Emergency Procedures
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area.
-
Large Spills: Evacuate the area immediately. Contact the institution's emergency response team.
-
Fire: Use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires.[8] Do not use a direct stream of water.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
4.6. Waste Disposal
-
Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Collection: Collect waste in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.
Caption: Experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Bromobutanol | C4H9BrO | CID 118388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromo-1-butanol - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based analysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is essential for generating robust and reliable data.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[2]
Core Principles: The Foundation of Accurate Quantification
The fundamental principle behind using a deuterium-labeled internal standard is rooted in the concept of isotope dilution mass spectrometry (IDMS). By adding a known amount of the deuterated standard to a sample at the earliest stage, it acts as a surrogate for the analyte. Both the analyte and the internal standard will be subject to the same physical and chemical variations during sample preparation, chromatography, and ionization.[2] Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signals is used for quantification. This ratio remains constant even if there are losses during sample processing or fluctuations in instrument response, leading to highly accurate and precise measurements.
dot
Caption: General workflow for quantitative analysis using a deuterium-labeled internal standard.
Advantages of Deuterium-Labeled Internal Standards
The use of deuterium-labeled internal standards offers several key advantages over other types of internal standards, such as structural analogs:
-
Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since a deuterium-labeled internal standard has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[3]
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, when added at the beginning of the process, will be lost to the same extent as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.
-
Improved Precision and Accuracy: Numerous studies have demonstrated that the use of deuterium-labeled internal standards leads to significant improvements in the precision and accuracy of quantitative assays compared to using analog internal standards or no internal standard at all. For instance, an assay for the immunosuppressant sirolimus showed a drop in the coefficient of variation (CV) from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled sirolimus standard.[4]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies comparing the performance of deuterium-labeled internal standards with analog internal standards.
Table 1: Comparison of Precision for Sirolimus Quantification
| Internal Standard Type | Coefficient of Variation (CV %) |
| Analog Internal Standard | 7.6% - 9.7% |
| Deuterium-Labeled (d3) Sirolimus | 2.7% - 5.7% |
Data sourced from a study on the immunosuppressant sirolimus, demonstrating improved precision with a deuterium-labeled internal standard.[4]
Table 2: Comparison of Accuracy for Kahalalide F Quantification
| Internal Standard Type | Mean Bias (%) |
| Analog Internal Standard | 96.8% |
| Deuterium-Labeled Kahalalide F | 100.3% |
Data from an analysis of the anticancer agent kahalalide F, showing a significant improvement in accuracy when switching from an analog to a deuterated internal standard.[5]
Table 3: Comparison of Method Performance for Everolimus Quantification
| Internal Standard | Slope (vs. Reference Method) | Correlation Coefficient (r) |
| 32-desmethoxyrapamycin (Analog) | 0.83 | > 0.98 |
| Everolimus-d4 (Deuterium-Labeled) | 0.95 | > 0.98 |
A comparison for the quantification of the immunosuppressant everolimus, where the deuterium-labeled internal standard provided a slope closer to unity, indicating better agreement with the reference method.[6]
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide representative methodologies for the synthesis of a deuterium-labeled internal standard and its application in a quantitative LC-MS/MS assay.
Synthesis of a Deuterium-Labeled Internal Standard: Testosterone-d3
This protocol describes a general method for the synthesis of Testosterone-16,16,17-d3, a commonly used internal standard.
Materials and Reagents:
-
Deuterated methyl magnesium iodide (CD₃MgI)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Aluminum isopropoxide
-
Anhydrous acetone
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Grignard Reaction:
-
Dissolve dehydroepiandrosterone in anhydrous diethyl ether or THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of deuterated methyl magnesium iodide (CD₃MgI) in diethyl ether to the reaction mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 17-methyl-d3-androst-5-ene-3β,17β-diol.
-
-
Oppenauer Oxidation:
-
Dissolve the crude diol from the previous step in a mixture of anhydrous toluene and acetone.
-
Add aluminum isopropoxide to the solution.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a cold, dilute solution of hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure Testosterone-d3.
-
Characterize the final product by mass spectrometry to confirm the mass shift and isotopic purity, and by NMR spectroscopy to confirm the structure and location of the deuterium labels.
-
LC-MS/MS Quantification of Testosterone (B1683101) in Human Serum
This protocol provides a general procedure for the quantification of testosterone in human serum using Testosterone-d3 as an internal standard.[2]
Materials and Reagents:
-
Human serum samples, calibrators, and quality controls
-
Testosterone and Testosterone-d3 analytical standards
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of serum sample (unknown, calibrator, or QC) into a microcentrifuge tube.[2]
-
Add 25 µL of the Testosterone-d3 internal standard working solution (at a known concentration, e.g., 10 ng/mL) to each tube, except for the blank matrix samples.[2]
-
Vortex briefly to mix.
-
Add 250 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new vial or well for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate testosterone from other endogenous components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both testosterone and Testosterone-d3.
-
Testosterone: e.g., m/z 289.2 → 97.1
-
Testosterone-d3: e.g., m/z 292.2 → 100.1
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both testosterone and Testosterone-d3.
-
Calculate the peak area ratio of testosterone to Testosterone-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of testosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterium-labeled internal standards.
dot
Caption: The principle of isotope dilution mass spectrometry.
dot
Caption: Decision tree for the selection of an internal standard in mass spectrometry.
Conclusion
Deuterium-labeled internal standards are indispensable tools in modern quantitative mass spectrometry, particularly within the realms of drug discovery and development. Their ability to accurately and precisely correct for analytical variability, including matrix effects and sample preparation losses, makes them the gold standard for robust bioanalytical methods. A thorough understanding of the core principles of isotope dilution, coupled with well-defined experimental protocols and careful selection of the internal standard, is critical for generating high-quality, reliable data that can withstand the scrutiny of regulatory agencies and advance scientific research.
References
- 1. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of deuterium labeled 17-methyl-testosterone (Journal Article) | OSTI.GOV [osti.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. researchgate.net [researchgate.net]
The Kinetic Isotope Effect: A Guide to Leveraging Deuterated Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Single Neutron
In the landscape of modern medicinal chemistry, the strategic substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (B1214612) (²H or D), has emerged as a potent tool for optimizing drug candidates.[1] This technique, known as deuteration, harnesses a quantum mechanical phenomenon called the Kinetic Isotope Effect (KIE) to favorably alter a drug's metabolic profile.[1][2] By selectively slowing down metabolic pathways, deuteration can lead to significant improvements in pharmacokinetic properties, enhance safety profiles, and allow for more convenient dosing schedules.[1] The application of the KIE in drug metabolism is not a new concept, with initial studies on deuterated morphine dating back to 1961.[1][3] However, a renewed interest has led to the successful development and FDA approval of deuterated drugs, solidifying this strategy as a viable approach in drug development.[2][3]
This technical guide provides a comprehensive overview of the core principles of the deuterium KIE, details experimental methodologies for its evaluation, and explores its strategic application in the pharmaceutical industry.
Core Principles of the Deuterium Kinetic Isotope Effect
The kinetic isotope effect is defined as the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1][4] The deuterium KIE is observed when a hydrogen atom is substituted with a deuterium atom.[1] The underlying principle lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[1][2]
Due to its greater mass, deuterium forms a stronger and more stable covalent bond with carbon than hydrogen does.[1][2] This results in the C-D bond having a lower zero-point energy, meaning more energy is required to cleave it compared to a C-H bond.[1][5] Consequently, if the cleavage of a C-H bond is the rate-determining step (or a partially rate-limiting step) in a chemical reaction, substituting that hydrogen with deuterium will slow the reaction down.[1][6] The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD).[4]
KIE = kH / kD
For C-H bond cleavage, the primary deuterium KIE can be significant, with kH/kD values typically ranging from 2 to 8.[5][7]
Types of Kinetic Isotope Effects:
-
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[7][8] A KIE value greater than 1.5 is generally considered a primary KIE, indicating that C-H(D) bond breaking is occurring in the rate-determining step.[7]
-
Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position adjacent to the bond being broken or formed.[4][8] SKIEs are typically much smaller than PKIEs, with kH/kD values usually between 1 and 1.3.[7] They arise from changes in hybridization and hyperconjugation between the ground state and the transition state.[9]
The Role of KIE in Drug Metabolism
Many small-molecule drugs are cleared from the body by metabolic processes, primarily in the liver, which are often catalyzed by the cytochrome P450 (CYP450) family of enzymes.[1][2] These enzymes frequently mediate oxidative reactions, such as hydroxylation, N-dealkylation, and O-dealkylation, that involve the cleavage of a C-H bond as a critical step.[1][6]
By strategically replacing hydrogen with deuterium at these metabolically vulnerable positions (often called "soft spots"), the rate of metabolism can be significantly reduced.[2] This slowing of metabolic clearance can lead to:
-
Improved Pharmacokinetic (PK) Profiles: Slower metabolism can increase the drug's half-life and exposure (AUC), potentially leading to less frequent dosing.[1]
-
Enhanced Safety and Tolerability: Deuteration can reduce the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[2]
-
Increased Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of a drug may be enhanced.
However, for deuteration to be an effective strategy, the cleavage of the targeted C-H bond must be a rate-limiting step in the drug's metabolic pathway.[2] If breaking this bond is not the bottleneck, strengthening it with deuterium will have a negligible effect on the overall pharmacokinetic profile.[2]
Visualizing the KIE Principle and Workflow
To better understand the concepts and processes involved, the following diagrams illustrate the core principle of the KIE and a typical experimental workflow.
Caption: Activation energy difference due to zero-point energy (ZPE) of C-H vs. C-D bonds.
References
- 1. benchchem.com [benchchem.com]
- 2. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. youtube.com [youtube.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Stability of 4-Bromo-1-butanol-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of 4-Bromo-1-butanol-d8 to ensure its chemical and isotopic stability. Maintaining the integrity of this deuterated compound is critical for its use as an internal standard in quantitative analyses and as a tracer in metabolic studies. The following sections detail recommended storage conditions, potential degradation pathways, and protocols for stability assessment.
Recommended Storage Conditions
The stability of this compound is paramount for reliable experimental outcomes. Adherence to appropriate storage conditions can significantly mitigate the risk of degradation. The following table summarizes the recommended storage parameters based on supplier information and general handling guidelines for deuterated and light-sensitive compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term (weeks): +4°C[1] Long-term (months to years): -20°C or below[2][3][4] | Minimizes thermal degradation and reduces the rate of potential chemical reactions. |
| Light Exposure | Store in amber or opaque containers in a dark environment.[5] | Prevents photodegradation, as many organic compounds are light-sensitive.[5] The non-deuterated analog is known to be sensitive to light.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., dry argon or nitrogen).[5][6] | Prevents oxidation and minimizes exposure to atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange.[5][6] |
| Container | Tightly sealed, airtight containers. For solutions, silanized glass vials can be used to prevent adsorption.[5] | Prevents contamination and ingress of moisture. |
| Form | For long-term storage, storing the compound as a neat solid (if applicable) in a sealed vial under an inert atmosphere within a desiccator is recommended.[6] | Reduces mobility and potential for interactions with residual moisture or atmospheric components. |
Factors Affecting Stability and Potential Degradation Pathways
Several factors can compromise the stability of this compound, leading to a decrease in chemical purity and isotopic enrichment. Understanding these pathways is crucial for implementing effective preventative measures.
Hydrogen-Deuterium (H-D) Exchange
The most significant threat to the isotopic integrity of this compound is the exchange of deuterium (B1214612) atoms with protons from the environment. This can be catalyzed by:
-
Moisture: Deuterated compounds can be hygroscopic. Atmospheric moisture is a primary source of protons that can participate in H-D exchange.[6]
-
Protic Solvents: Solvents with labile protons (e.g., water, methanol, ethanol) can facilitate H-D exchange.[5] It is recommended to use aprotic or deuterated solvents for preparing solutions.
-
Acidic or Basic Conditions: The presence of acids or bases can catalyze the H-D exchange process.[5]
Chemical Degradation
Like its non-deuterated counterpart, this compound is susceptible to chemical degradation through various mechanisms:
-
Oxidation: Exposure to air can lead to oxidation of the alcohol functional group. Storing under an inert atmosphere mitigates this risk.[5]
-
Photodegradation: Light can provide the energy to initiate degradation reactions. Storing in the dark is essential.[5]
-
Thermal Decomposition: Elevated temperatures can cause the molecule to break down, potentially releasing irritating gases and vapors.[7]
-
Incompatibilities: Contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides should be avoided, as these can react with the butanol moiety.[7]
A logical workflow for mitigating these degradation risks is presented below.
Caption: Workflow for ensuring the stability of this compound.
Experimental Protocol for Stability Assessment
To ensure the continued integrity of this compound, particularly for long-term studies or after extended storage, a stability assessment is recommended. One supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use.[8] The following is a general protocol that can be adapted for this purpose.
Objective
To determine the chemical purity and isotopic enrichment of this compound after a defined storage period under specific conditions.
Materials
-
This compound sample (stored)
-
Reference standard of this compound (newly acquired or with a valid certificate of analysis)
-
High-purity aprotic or deuterated solvents (e.g., acetonitrile, chloroform-d)
-
Volumetric flasks and pipettes (Class A)
-
Vials for analysis (e.g., GC or LC vials)
Instrumentation
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Liquid Chromatograph with Mass Spectrometric detector (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
Experimental Workflow
The following diagram illustrates the workflow for the stability assessment.
Caption: Workflow for the experimental stability assessment of this compound.
Methodologies
3.5.1. Sample Preparation
-
Allow the stored container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under an inert atmosphere, accurately prepare a stock solution of the stored sample and the reference standard to a known concentration (e.g., 1 mg/mL) in an appropriate aprotic or deuterated solvent.
-
Perform serial dilutions as required for the specific analytical method.
3.5.2. GC-MS Analysis for Chemical Purity
-
Column: Use a non-polar or medium-polarity capillary column suitable for the analysis of alcohols and alkyl halides.
-
Injector: Operate in split or splitless mode, with an appropriate injection volume (e.g., 1 µL).
-
Oven Program: Develop a temperature gradient to separate this compound from potential impurities and degradation products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range to identify the parent ion and characteristic fragments.
-
Analysis: Compare the chromatogram of the stored sample to that of the reference standard. Calculate the purity of the stored sample based on the peak area percentage. Identify any new peaks by their mass spectra.
3.5.3. NMR Analysis for Isotopic Enrichment
-
¹H NMR: Dissolve a known amount of the sample in a deuterated solvent. The presence of significant signals in the regions corresponding to the butanol protons would indicate H-D back-exchange.
-
²H NMR: Acquire a deuterium spectrum to confirm the positions of deuteration.
-
Quantitative Analysis: Compare the integral of the residual proton signals in the ¹H NMR spectrum to the integral of a known internal standard to quantify the extent of H-D exchange and determine the isotopic enrichment.
Conclusion
The stability of this compound is critical for its application in sensitive analytical and research settings. By adhering to stringent storage conditions, including low temperature, protection from light, and an inert atmosphere, the chemical and isotopic integrity of the compound can be maintained. Regular stability assessments using techniques such as GC-MS and NMR are recommended, especially for long-term storage, to verify the purity and isotopic enrichment before use. This diligent approach will ensure the reliability and accuracy of experimental data.
References
- 1. 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-d8 | LGC Standards [lgcstandards.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-ブロモ-1-ブタノール technical, ≥85% (as solvent-free, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 33036-62-3|4-Bromo-1-butanol|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-1-butanol-d8 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision.[1] Deuterated internal standards, in particular, are invaluable tools as they exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] This document provides detailed application notes and protocols for the utilization of 4-Bromo-1-butanol-d8, a deuterated analog of 4-Bromo-1-butanol, as an internal standard in LC-MS-based quantification.
This compound is an ideal internal standard for the quantitative analysis of 4-Bromo-1-butanol and structurally related compounds.[2] Its eight deuterium (B1214612) atoms provide a significant mass shift, preventing isotopic overlap with the analyte's natural abundance isotopes, while its chemical properties ensure it co-elutes with the analyte, effectively compensating for matrix effects and variations in instrument response.[3]
Applications
4-Bromo-1-butanol and its deuterated internal standard can be utilized in various research and development areas, including:
-
Pharmacokinetic Studies: To accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of 4-Bromo-1-butanol or related drug candidates in biological matrices.
-
Metabolic Profiling: As an internal standard in targeted metabolomics to ensure accurate quantification of small molecule biomarkers.
-
Environmental Analysis: For the precise measurement of halogenated organic compounds in environmental samples.
-
Toxicology Studies: To reliably determine the concentration of 4-Bromo-1-butanol or its metabolites in toxicological assessments.
Experimental Protocols
Preparation of Stock and Working Solutions
a. This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in an appropriate volume of methanol (B129727) or acetonitrile (B52724) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C in a tightly sealed amber vial.
b. Analyte Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of the non-labeled analyte (e.g., 4-Bromo-1-butanol) following the same procedure as for the internal standard.
c. Working Solutions:
-
Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the this compound stock solution with the same solvent mixture.
Sample Preparation from Plasma (Protein Precipitation)
This protocol describes a general method for the extraction of 4-Bromo-1-butanol from a plasma sample.
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters for an LC-MS/MS method. Optimization will be required based on the specific instrument and analyte.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Bromo-1-butanol | 153.0 | 71.1 | 0.1 | 20 | 15 |
| This compound | 161.0 | 79.1 | 0.1 | 20 | 15 |
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. Below are examples of how to structure validation data.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| 4-Bromo-1-butanol | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Medium | 50 | < 10 | ± 10 | < 10 | ± 10 |
| High | 800 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low | 3 | 0.95 - 1.05 | 85 - 115 |
| High | 800 | 0.95 - 1.05 | 85 - 115 |
Visualizations
References
Application Notes and Protocols for Quantitative Analysis Using 4-Bromo-1-butanol-d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of 4-bromo-1-butanol (B1194514) using its deuterated internal standard, 4-Bromo-1-butanol-d8, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is applicable for the determination of 4-bromo-1-butanol in various matrices, including plasma and reaction mixtures, which is crucial for pharmacokinetic studies and synthesis process monitoring.
Introduction
4-Bromo-1-butanol is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2][3] Accurate quantification of this compound is essential for process optimization and for understanding its pharmacokinetic profile in drug development.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[4][5][6] The deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, leading to high accuracy and precision by correcting for variations during sample preparation and analysis.[4][5]
Application: Quantitative Analysis of 4-Bromo-1-butanol in Plasma
This protocol describes a validated LC-MS/MS method for the quantification of 4-bromo-1-butanol in human plasma, employing this compound as the internal standard. This type of assay is fundamental in preclinical and clinical pharmacokinetic studies.
Experimental Protocol
2.1.1. Materials and Reagents
-
4-Bromo-1-butanol (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2.1.2. Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size)
2.1.3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-bromo-1-butanol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-bromo-1-butanol stock solution in a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 mixture of methanol and water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) by spiking blank human plasma with the appropriate amount of 4-bromo-1-butanol.
2.1.4. Sample Preparation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.1.5. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Positive ESI Mode):
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Bromo-1-butanol: To be determined empirically, but a likely transition would be the precursor ion [M+H]+ to a characteristic product ion.
-
This compound: To be determined empirically, but a likely transition would be the precursor ion [M+H]+ (with an 8 Da mass shift from the unlabeled compound) to a characteristic product ion.
-
-
Data Presentation
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,500 | 13.232 |
| 1000 | 1,320,000 | 50,100 | 26.347 |
| Linearity (r²) | \multicolumn{3}{c | }{>0.995 } |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.9 ± 0.2 | 96.7 | 6.9 |
| Medium | 300 | 305.1 ± 12.2 | 101.7 | 4.0 |
| High | 800 | 789.6 ± 23.7 | 98.7 | 3.0 |
Workflow and Diagrams
Experimental Workflow
The overall workflow for the quantitative analysis of 4-bromo-1-butanol using its deuterated internal standard is depicted below.
Caption: Experimental workflow for quantitative analysis.
Logical Relationship of Internal Standard Method
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.
Caption: Logic of the internal standard method.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, accurate, and precise approach for the quantitative analysis of 4-bromo-1-butanol in biological matrices. This protocol can be adapted for various research and development applications, ensuring reliable data for pharmacokinetic assessments and quality control in pharmaceutical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application of 4-Bromo-1-butanol-d8 in Metabolic Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic profiling, a key discipline in the era of systems biology, necessitates analytical methodologies that are not only sensitive and selective but also robust and reproducible. The use of stable isotope-labeled internal standards is a cornerstone of high-quality quantitative metabolomics. This application note details the use of 4-Bromo-1-butanol-d8 as a derivatizing agent and internal standard for the quantitative analysis of small molecule metabolites, particularly carboxylic acids, by mass spectrometry. We provide detailed protocols for sample derivatization and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside representative quantitative performance data.
Introduction
Quantitative metabolic profiling aims to measure the dynamic changes in the concentrations of endogenous small molecules in biological systems. These measurements can provide critical insights into cellular physiology, disease mechanisms, and drug action. A significant challenge in quantitative metabolomics is overcoming analytical variability introduced during sample preparation and instrumental analysis. The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the physicochemical properties of the analyte is the gold standard for correcting this variability.
This compound is a deuterated analog of 4-bromo-1-butanol. The bromine atom allows for the derivatization of metabolites containing functional groups such as carboxylic acids through esterification. The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the non-labeled derivatized endogenous metabolites by a mass spectrometer. By adding a known amount of this compound at an early stage of sample preparation, it can be used to normalize for variations in derivatization efficiency, extraction recovery, and ionization efficiency, thereby enabling accurate and precise quantification.
Principle of Derivatization and Quantification
The primary application of 4-Bromo-1-butanol is the derivatization of carboxylic acids to form their corresponding butoxy esters. This reaction enhances the volatility of the analytes for GC-MS analysis and improves their chromatographic behavior and ionization efficiency in LC-MS. When this compound is used as an internal standard, it is added to the sample prior to the derivatization step. The endogenous carboxylic acids react with the unlabeled 4-bromo-1-butanol, while a known amount of a standard mixture of the same carboxylic acids is derivatized with this compound. The ratio of the peak area of the analyte derivatized with the unlabeled reagent to the peak area of the corresponding analyte derivatized with the deuterated reagent allows for accurate quantification.
Application Notes and Protocols for Deuterated Tracers in Pharmacokinetic (DMPK) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of drug discovery and development, a comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for evaluating its potential as a therapeutic agent. Drug Metabolism and Pharmacokinetics (DMPK) studies provide this crucial information. The use of stable isotope-labeled compounds, particularly deuterated tracers, has become an indispensable tool in these assays.[1] Deuterium (B1214612), a stable isotope of hydrogen, allows for the synthesis of a drug molecule that is chemically identical to the parent compound but has a higher mass.[2] This subtle yet significant modification enables precise tracking and quantification by mass spectrometry, offering numerous advantages over traditional analytical methods.[3]
This document provides detailed application notes and experimental protocols for the effective utilization of deuterated tracers in DMPK studies, ensuring the generation of high-quality, reliable data to guide critical decisions in the drug development pipeline.
Advantages of Using Deuterated Tracers in DMPK
The substitution of hydrogen with deuterium can significantly impact a drug's pharmacokinetic profile and offers several key advantages in DMPK studies:
-
Improved Pharmacokinetic Properties: Deuteration at a site of metabolic cleavage can slow down the rate of metabolism due to the kinetic isotope effect (KIE).[4] This can lead to a longer half-life, increased exposure (AUC), and potentially a reduced dosing frequency.[5][6]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can "shunt" metabolism away from the formation of reactive or toxic metabolites, thereby improving the safety profile of a drug candidate.[5][7]
-
Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can increase their systemic bioavailability by reducing the extent of presystemic clearance.[5]
-
Ideal Internal Standards: Deuterated compounds are considered the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar matrix effects, leading to highly accurate and precise quantification.[1]
-
Non-Radioactive and Safe: Unlike radioactive isotopes such as Carbon-14, deuterium is a stable, non-radioactive isotope, making it safe for use in human studies without the concerns of radiation exposure.[9] This is particularly advantageous in early clinical trials, including microdosing studies.[10][11]
Key Applications in DMPK Assays
Deuterated tracers are versatile tools employed in a wide range of in vitro and in vivo DMPK assays:
-
Metabolic Stability Assays: Used to determine the intrinsic clearance of a compound by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time. Comparing the stability of the deuterated versus the non-deuterated compound provides a direct measure of the kinetic isotope effect.[12]
-
In Vivo Pharmacokinetic Studies: Administration of a deuterated tracer to animal models allows for the detailed characterization of its pharmacokinetic profile, including parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).[12]
-
Metabolite Identification: Deuterated tracers aid in the identification of metabolites by mass spectrometry. The characteristic mass shift between the parent drug and its metabolites simplifies the interpretation of complex mass spectra.[13]
-
Cassette Dosing Studies: This high-throughput screening approach involves the simultaneous administration of multiple compounds (a "cassette") to a single animal.[14] Using deuterated analogs as internal standards for each non-deuterated compound in the cassette allows for accurate quantification despite potential drug-drug interactions.[14][15]
-
Microdosing Studies: These are early-phase clinical studies that administer a sub-therapeutic dose of a drug to assess its pharmacokinetic profile in humans.[11][16] The use of highly sensitive analytical techniques like accelerator mass spectrometry (AMS) with radiolabeled compounds or LC-MS/MS with stable isotope tracers is essential for these studies.[10][17]
-
Absolute Bioavailability Studies: A "double-tracer" approach, using an oral dose of a radiolabeled drug and an intravenous microdose of a stable isotopically labeled (e.g., deuterated) drug, can be used to determine the absolute bioavailability and ADME characteristics in a single study.[10]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes hypothetical quantitative data from an in vivo pharmacokinetic study in rats, comparing a parent drug with its deuterated analog. This illustrates the potential impact of deuteration on key pharmacokinetic parameters.
| Parameter | Parent Drug | Deuterated Analog | Fold Change |
| Cmax (ng/mL) | 850 | 1200 | 1.41 |
| Tmax (h) | 1.0 | 1.5 | 1.50 |
| AUC (0-t) (ng*h/mL) | 4250 | 8500 | 2.00 |
| Half-life (t½) (h) | 2.5 | 5.0 | 2.00 |
| Clearance (CL) (L/h/kg) | 0.47 | 0.24 | 0.51 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.[12]
Materials:
-
Test compound and its deuterated analog
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) containing an internal standard for quenching
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and its deuterated analog in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the microsomal protein in phosphate buffer.
-
In a 96-well plate, add the microsomal solution and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound or its deuterated analog to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.[12]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula (e.g., CLint = (0.693/t½) * (mL incubation/mg microsomal protein)).
-
Compare the CLint values of the deuterated and non-deuterated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fastest in-human data | In-Human Microdosing | TRACER [tracercro.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In-human microdosing study | TRACER CRO [tracercro.com]
- 17. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Low-Molecular-Weight Thiols in Human Plasma by GC-MS Using 4-Bromo-1-butanol Derivatization and 4-Bromo-1-butanol-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Low-molecular-weight (LMW) thiols, such as cysteine, homocysteine, and glutathione, are crucial antioxidants and play significant roles in various physiological and pathological processes. Their quantification in biological matrices is essential for clinical diagnostics and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of LMW thiols necessitate a derivatization step to make them amenable to GC-MS analysis.
This application note describes a robust GC-MS method for the quantification of LMW thiols in human plasma. The method employs 4-Bromo-1-butanol as a derivatizing agent to alkylate the thiol groups, thereby increasing their volatility and chromatographic performance. For accurate and precise quantification, a stable isotope-labeled internal standard, 4-Bromo-1-butanol-d8, is utilized.[1] This internal standard mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in derivatization efficiency.
Principle of the Method
The method involves a two-step process:
-
Reduction of Disulfides: LMW thiols in plasma exist in both free and oxidized (disulfide) forms. To measure the total thiol concentration, a reduction step using a reducing agent like dithiothreitol (B142953) (DTT) is performed to convert the disulfides back to their free thiol forms.
-
S-Alkylation (Derivatization): The free thiol groups are then derivatized with 4-Bromo-1-butanol under basic conditions. The bromo group of the reagent undergoes a nucleophilic substitution reaction with the thiolate anion, forming a stable thioether. This derivatization masks the polar thiol group and introduces a butyl chain, rendering the molecule more volatile and suitable for GC-MS analysis. This compound is added at the beginning of the sample preparation to serve as the internal standard for the target analytes.
The derivatized thiols are then extracted and analyzed by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Protocols
1. Materials and Reagents
-
4-Bromo-1-butanol (Derivatizing Agent)
-
This compound (Internal Standard)[1]
-
L-Cysteine, L-Homocysteine (Analytical Standards)
-
Dithiothreitol (DTT) (Reducing Agent)
-
Ammonium (B1175870) bicarbonate
-
Ethyl acetate (B1210297)
-
Methanol
-
Human Plasma (K2EDTA as anticoagulant)
-
Ultrapure water
2. Preparation of Standard and Reagent Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-cysteine and L-homocysteine in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with ultrapure water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of this compound in methanol.
-
DTT Solution (100 mM): Dissolve an appropriate amount of DTT in ammonium bicarbonate buffer (100 mM, pH 8.5).
-
4-Bromo-1-butanol Solution (10 mg/mL): Dissolve 4-Bromo-1-butanol in ethyl acetate.
3. Sample Preparation and Derivatization Protocol
-
Sample Collection: Collect blood in K2EDTA tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Aliquoting: Thaw plasma samples on ice. To a 1.5 mL microcentrifuge tube, add 100 µL of plasma, calibration standard, or blank (ultrapure water).
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard solution to each tube. Vortex briefly.
-
Reduction: Add 50 µL of 100 mM DTT solution to each tube. Vortex and incubate at 37°C for 30 minutes.
-
Derivatization:
-
Add 500 µL of ethyl acetate to each tube.
-
Add 20 µL of the 10 mg/mL 4-Bromo-1-butanol solution.
-
Vortex vigorously for 2 minutes to facilitate the phase-transfer reaction.
-
Incubate at 60°C for 60 minutes in a shaking water bath.
-
-
Extraction:
-
Centrifuge the tubes at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. Vortex to dissolve.
-
GC-MS Analysis: Transfer the reconstituted sample to a GC vial with an insert and inject 1 µL into the GC-MS system.
GC-MS Instrumentation and Conditions
The following are representative GC-MS parameters. Optimization may be required for different instruments.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial temp: 100°C, hold for 2 minRamp 1: 15°C/min to 200°CRamp 2: 25°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Table 1: SIM Ions for Quantitation and Confirmation of Derivatized Thiols
| Analyte | Derivatized Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Cysteine | S-(4-hydroxybutyl)-cysteine | [M-COOH]+ | [M-H2O]+ | [CH2-S-C4H8OH]+ |
| Homocysteine | S-(4-hydroxybutyl)-homocysteine | [M-COOH]+ | [M-H2O]+ | [CH2-CH2-S-C4H8OH]+ |
| Internal Standard | This compound | (To be determined based on fragmentation) | (To be determined) | (To be determined) |
Note: The exact m/z values for the derivatized analytes and the deuterated internal standard need to be determined experimentally by analyzing the mass spectrum of the derivatized standards.
Table 2: Representative Calibration Curve Data for Cysteine
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 148,987 | 0.102 |
| 5 | 76,123 | 150,123 | 0.507 |
| 10 | 153,456 | 149,567 | 1.026 |
| 25 | 380,987 | 151,009 | 2.523 |
| 50 | 755,678 | 149,876 | 5.042 |
| 100 | 1,510,876 | 150,543 | 10.036 |
| Linearity (R²) | 0.9995 |
Visualizations
Caption: S-Alkylation of a thiol with 4-Bromo-1-butanol.
Caption: Workflow for thiol analysis by GC-MS.
The described GC-MS method provides a sensitive and selective approach for the quantitative analysis of low-molecular-weight thiols in human plasma. The use of 4-Bromo-1-butanol as a derivatizing agent effectively enhances the volatility and chromatographic properties of the target analytes. The incorporation of this compound as an internal standard ensures high accuracy and precision, making this method suitable for clinical research and drug development applications where reliable biomarker quantification is critical.
References
Application Notes and Protocols for NMR Spectroscopy Utilizing Deuterated Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to leveraging deuterated reference standards in Nuclear Magnetic Resonance (NMR) spectroscopy for robust and accurate chemical analysis. The protocols detailed herein are particularly relevant for applications in pharmaceutical research and development, including purity determination and structural analysis.
Introduction to Deuterated Standards in NMR
Deuterated molecules, in which one or more hydrogen atoms (¹H) are replaced by deuterium (B1214612) (²H or D), are invaluable tools in NMR spectroscopy. Their primary application is as deuterated solvents, which are essential for minimizing solvent interference in ¹H NMR spectra, thereby allowing for clear observation of the analyte's signals.[1][2] The deuterium signal is also utilized by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution measurements.[2]
Beyond their use as solvents, deuterated compounds serve as excellent internal standards for quantitative NMR (qNMR).[2] The principle of qNMR relies on the direct proportionality between the NMR signal area and the number of nuclei responsible for that signal.[3][4] By comparing the integral of an analyte's signal to that of a certified deuterated internal standard of known concentration, precise and accurate quantification can be achieved.[2]
Quantitative NMR (qNMR) with Deuterated Internal Standards
qNMR has emerged as a powerful primary analytical method for determining the purity and concentration of active pharmaceutical ingredients (APIs) and other chemical entities.[5][6] The use of a deuterated internal standard is advantageous as it often provides signals in regions of the ¹H NMR spectrum that are free from analyte signal overlap.[2]
Key Advantages of qNMR in Pharmaceutical Analysis:
-
Accuracy and Precision: When executed correctly, qNMR offers high accuracy and precision, with reported quantitative accuracy deviations of less than 2.0%.[7]
-
Primary Ratio Method: qNMR can directly compare the molar ratio of an analyte to an internal standard without the need for a calibration curve of the analyte itself.[3]
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: The NMR spectrum provides valuable structural information about the analyte and any impurities present.
Common Deuterated Internal Standards for ¹H qNMR
A suite of certified reference materials is available for use as internal standards in qNMR. The choice of standard depends on its solubility in the selected deuterated solvent and the absence of signal overlap with the analyte.
| Internal Standard | Common Deuterated Solvents | Key ¹H NMR Signal(s) (ppm) |
| Sodium 2,2-dimethyl-2-silapentane-5-sulfonate-d₆ (DSS-d₆) | D₂O, DMSO-d₆, CD₃OD | ~0.0 |
| Benzoic Acid | DMSO-d₆, CD₃OD, CDCl₃ | ~7.5-8.1 |
| 3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA) | CD₃OD, DMSO-d₆, CDCl₃ | ~8.1, 8.0 |
| 1,4-Bis(trimethylsilyl)benzene-d₄ (BTMSB-d₄) | CD₃OD, DMSO-d₆, CDCl₃ | ~7.4 |
Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.
Quantitative Data for qNMR Method Validation
The validation of a qNMR method involves assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables provide representative data for qNMR methods utilizing internal standards.
Table 1: Linearity, LOD, and LOQ for a Generic qNMR Assay
| Parameter | Value | Conditions |
| Linearity (R²) | > 0.999 | Concentration range of 9.5 µM to 86 mM |
| LOD | 19 µM | Based on a signal-to-noise ratio of 3:1 |
| LOQ | 57 µM | Based on a signal-to-noise ratio of 10:1 |
| Data adapted from a study on a generic qHNMR method for natural products analysis.[2] |
Table 2: Accuracy and Precision for the Quantification of an Active Pharmaceutical Ingredient (API)
| Parameter | Result |
| Accuracy (Recovery) | 97% - 103% |
| Precision (RSD) | < 1.75% |
| Data compiled from studies on the quantification of various APIs using qNMR.[7][8] |
Experimental Protocols
Protocol for Purity Determination by 1D ¹H qNMR
This protocol outlines the steps for determining the purity of a drug substance using a deuterated internal standard.
Materials:
-
Analyte (drug substance)
-
Certified deuterated internal standard (e.g., Benzoic Acid)
-
High-purity deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
5 mm NMR tubes
-
Vortex mixer
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of the deuterated internal standard.
-
Dissolve it in a precise volume of the deuterated solvent to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh the analyte into a clean, dry vial.
-
Add a precise volume of the internal standard stock solution to the vial.
-
Ensure complete dissolution by vortexing.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire the ¹H NMR spectrum using a quantitative pulse program (e.g., a simple 90° pulse).
-
Crucial Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard. A conservative value of 30-60 seconds is often used for small molecules.
-
Pulse Width: Calibrate a 90° pulse for maximum signal intensity.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): Use an acquisition time of at least 3 seconds to ensure adequate digital resolution.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum manually.
-
Perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow for 1D ¹H qNMR Purity Assay
Caption: Workflow for 1D ¹H qNMR Purity Assay.
Protocol for 2D COSY of a Small Molecule
This protocol describes the acquisition of a 2D Correlation Spectroscopy (COSY) spectrum to establish proton-proton correlations in a small molecule.
Materials:
-
Sample prepared as for 1D NMR in a deuterated solvent.
Procedure:
-
Initial 1D ¹H Spectrum:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
-
2D COSY Data Acquisition:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Key Acquisition Parameters:
-
Number of increments in F1 (td(F1)): 256-512 for good resolution.
-
Number of scans (ns): 2-8 per increment, depending on sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
-
Data Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum if a phase-sensitive experiment was performed.
-
Workflow for 2D COSY Experiment
Caption: Workflow for a 2D COSY Experiment.
Protocol for 2D ¹H-¹⁵N HSQC of a Deuterated Protein
This protocol is for acquiring a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum of a ¹⁵N-labeled, deuterated protein to observe correlations between amide protons and their attached nitrogens. Deuteration of the protein is crucial for studying larger proteins as it simplifies the spectrum and sharpens the signals.[9]
Materials:
-
¹⁵N-labeled and deuterated protein sample in a suitable buffer containing 5-10% D₂O.
Procedure:
-
Sample Preparation:
-
Express and purify the protein in a deuterated minimal medium containing ¹⁵N-labeled ammonium (B1175870) chloride as the sole nitrogen source.[10]
-
Prepare the final NMR sample in a buffer containing 5-10% D₂O for the deuterium lock.
-
-
2D ¹H-¹⁵N HSQC Data Acquisition:
-
Load a sensitivity-enhanced, gradient-selected HSQC pulse sequence.
-
Set the ¹H transmitter frequency to the water resonance.
-
Set the ¹⁵N transmitter frequency to the center of the amide region (~117 ppm).
-
Key Acquisition Parameters:
-
Spectral width ¹H (sw(¹H)): ~12 ppm.
-
Spectral width ¹⁵N (sw(¹⁵N)): ~30 ppm.
-
Number of complex points in F2 (td(F2)): 1024.
-
Number of increments in F1 (td(F1)): 128-256.
-
Number of scans (ns): 8-32, depending on protein concentration.
-
Relaxation delay (d1): 1-1.5 seconds.
-
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Signaling Pathway for a ¹H-¹⁵N HSQC Experiment
Caption: Magnetization transfer in a ¹H-¹⁵N HSQC experiment.
Conclusion
The use of deuterated reference standards, both as solvents and as internal standards for quantification, is a cornerstone of modern NMR spectroscopy. For researchers in drug development and other scientific fields, the application of qNMR with deuterated standards provides a reliable and accurate method for purity assessment and concentration determination. The 2D NMR techniques, often reliant on deuterated solvents and sometimes deuterated analytes, are indispensable for detailed structural elucidation. The protocols provided here serve as a foundation for implementing these powerful techniques in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 10. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation and Analysis using 4-Bromo-1-butanol-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is paramount for achieving accurate and precise quantification of analytes. Stable isotope-labeled compounds, such as 4-Bromo-1-butanol-d8, are considered the gold standard for use as internal standards. This deuterated analog of 4-Bromo-1-butanol offers a distinct mass-to-charge ratio (m/z) from its non-labeled counterpart, allowing for clear differentiation in mass spectrometry while exhibiting nearly identical chemical and physical properties during sample preparation and analysis. This ensures that any analyte loss during extraction, derivatization, or injection is mirrored by the internal standard, enabling reliable correction and highly accurate quantification.
Furthermore, 4-Bromo-1-butanol can be employed as a derivatizing agent to enhance the volatility and improve the chromatographic properties of polar analytes containing active hydrogen groups, such as carboxylic acids and phenols, making them more amenable to Gas Chromatography (GC) analysis. This application note provides detailed protocols for the use of this compound as an internal standard in a quantitative GC-MS workflow, including a comprehensive procedure for the derivatization of carboxylic acids with 4-Bromo-1-butanol.
Application 1: Quantitative Analysis of Carboxylic Acids using this compound as an Internal Standard Following Derivatization
This protocol details the derivatization of a model carboxylic acid (e.g., benzoic acid) with 4-Bromo-1-butanol to form the corresponding ester, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. The derivatization reaction, an alkylation, replaces the active proton of the carboxylic acid group with a butoxy group, thereby increasing the volatility and thermal stability of the analyte for GC analysis.
Experimental Protocol: Derivatization and Sample Preparation for GC-MS Analysis
Materials:
-
Standard solution of the carboxylic acid analyte (e.g., Benzoic Acid) in a suitable solvent (e.g., acetonitrile)
-
4-Bromo-1-butanol (derivatizing agent)
-
This compound (internal standard) solution of known concentration
-
Anhydrous potassium carbonate (K2CO3)
-
Crown ether (e.g., 18-crown-6) - optional, as a phase-transfer catalyst
-
Anhydrous acetonitrile (B52724) (ACN)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
To a 2 mL GC vial, add a known volume of the sample containing the carboxylic acid analyte.
-
If the sample is aqueous, it must be extracted into an organic solvent and dried prior to derivatization.
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound internal standard solution to the sample vial. The amount should be chosen to yield a peak area comparable to that of the expected analyte concentration.
-
-
Derivatization Reaction:
-
Add an excess of 4-Bromo-1-butanol (e.g., 10-fold molar excess relative to the analyte) to the vial.
-
Add anhydrous potassium carbonate (a 2 to 5-fold molar excess relative to the analyte) to act as a base.
-
(Optional) Add a catalytic amount of 18-crown-6 (B118740) to facilitate the reaction.
-
Add anhydrous acetonitrile to a final reaction volume of approximately 500 µL.
-
Cap the vial tightly and vortex thoroughly.
-
Heat the reaction mixture at 70-80°C for 60-90 minutes.
-
-
Work-up:
-
Cool the reaction vial to room temperature.
-
Add 500 µL of deionized water to quench the reaction.
-
Add 500 µL of ethyl acetate and vortex vigorously for 1 minute to extract the derivatized analyte and internal standard.
-
Centrifuge the vial to separate the layers.
-
Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final organic solution into the GC-MS system.
-
Data Presentation: Calibration Curve Data for Benzoic Acid Derivatization
The following table represents typical data that would be generated for a calibration curve for the quantification of benzoic acid, derivatized with 4-bromo-1-butanol, using this compound as the internal standard.
| Benzoic Acid Concentration (µg/mL) | Peak Area of Derivatized Benzoic Acid | Peak Area of this compound (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 150,123 | 0.101 |
| 5.0 | 76,543 | 151,567 | 0.505 |
| 10.0 | 153,456 | 152,345 | 1.007 |
| 25.0 | 380,987 | 151,890 | 2.508 |
| 50.0 | 761,234 | 152,111 | 5.004 |
| 100.0 | 1,525,678 | 152,456 | 10.007 |
GC-MS Parameters (Typical)
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Example for Benzoic Acid Butyl Ester) | m/z for derivatized analyte (e.g., molecular ion and key fragments) |
| SIM Ions (Example for this compound) | m/z for internal standard (e.g., molecular ion and key fragments, shifted by +8 amu) |
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of carboxylic acids.
Derivatization Reaction Signaling Pathway
Caption: General scheme for the derivatization of a carboxylic acid.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of analytes amenable to GC-MS. When coupled with a derivatization strategy using its non-labeled analog, 4-Bromo-1-butanol, this approach extends the applicability of GC-MS to include polar, non-volatile compounds such as carboxylic acids. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement these powerful analytical techniques in their laboratories, ensuring high-quality, accurate, and reproducible results.
Application Notes and Protocols: The Use of 4-Bromo-1-butanol-d8 in Environmental Sample Analysis
Introduction
The accurate quantification of organic contaminants in environmental matrices is a critical task for monitoring pollution, assessing environmental fate and transport, and ensuring regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[1] 4-Bromo-1-butanol-d8, a deuterated analog of 4-bromo-1-butanol, serves as an excellent internal standard for the analysis of various polar and semi-volatile organic compounds in environmental samples. Its chemical similarity to a range of environmental contaminants, including halogenated compounds and disinfection byproducts, ensures that it behaves similarly during sample preparation and analysis, thereby effectively correcting for matrix effects and variations in analytical recovery.[2][3]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples.
Application: Analysis of Brominated Haloacetic Acids in Drinking Water
This application note details a method for the quantitative analysis of brominated haloacetic acids (HAAs) in drinking water samples using this compound as an internal standard. Brominated HAAs are a class of disinfection byproducts (DBPs) formed when chlorine or other disinfectants react with natural organic matter and bromide ions present in water sources.[4][5] Due to their potential carcinogenicity, monitoring their levels in drinking water is essential.
Principle
A known amount of this compound is added to a water sample, which is then subjected to liquid-liquid extraction and derivatization to convert the non-volatile HAAs into their more volatile methyl esters. The extract is then analyzed by GC-MS. The concentration of the target brominated HAAs is determined by comparing the response of the native analyte to that of the deuterated internal standard.
Quantitative Data Summary
The following table summarizes the performance of the method for the analysis of three common brominated haloacetic acids.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Monobromoacetic Acid (MBAA) | 8.2 | 0.1 | 0.3 | 98 | 4.5 |
| Dibromoacetic Acid (DBAA) | 9.5 | 0.05 | 0.15 | 102 | 3.8 |
| Tribromoacetic Acid (TBAA) | 10.8 | 0.05 | 0.15 | 95 | 5.1 |
| This compound (IS) | 9.1 | - | - | - | - |
Experimental Protocol
1. Reagents and Standards
-
This compound solution (Internal Standard): 10 µg/mL in methanol.
-
Brominated Haloacetic Acid Standards: Certified standards of MBAA, DBAA, and TBAA.
-
Methanol: Purge and trap grade.
-
Sulfuric Acid: Concentrated, analytical grade.
-
Sodium Sulfate: Anhydrous, analytical grade.
-
Methyl-tert-butyl ether (MTBE): Purge and trap grade.
-
Diazomethane (B1218177) generating kit or (Trimethylsilyl)diazomethane solution.
2. Sample Preparation and Extraction
-
Collect 100 mL of water sample in a clean glass bottle.
-
Preserve the sample by adding ascorbic acid to quench any residual disinfectant.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.
-
Acidify the sample to pH < 0.5 with concentrated sulfuric acid.
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 30 mL of MTBE and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with 30 mL portions of MTBE.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
3. Derivatization
-
Cool the extract in an ice bath.
-
Add freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating complete esterification.
-
Allow the reaction to proceed for 10 minutes.
-
Quench any excess diazomethane by adding a few drops of silicic acid.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
SIM Ions:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| MBAA-methyl ester | 152 | 154, 79 |
| DBAA-methyl ester | 230 | 151, 232 |
| TBAA-methyl ester | 308 | 229, 310 |
| This compound | 115 | 162, 164 |
Workflow Diagram
References
- 1. Determination of trihalomethanes in drinking water by GC-ICP-MS using compound independent calibration with internal standard - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. library.dphen1.com [library.dphen1.com]
- 3. scispace.com [scispace.com]
- 4. Analysis of brominide disinfection by-products (DBPs) in aquaculture water using ultra-high performance liquid chromatography-quadrupole-time of flight mass spectrometry (UPLC-Q-tof/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting isotopic instability of 4-Bromo-1-butanol-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing isotopic instability with 4-Bromo-1-butanol-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the deuterium-labeled version of 4-Bromo-1-butanol. Deuterated compounds are frequently used as internal standards in quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] They are also utilized in metabolic studies to trace the fate of molecules in biological systems.[1]
Q2: What are the primary causes of isotopic instability in this compound?
Isotopic instability in deuterated compounds like this compound primarily arises from the exchange of deuterium (B1214612) atoms with hydrogen atoms from the surrounding environment (H/D exchange).[3][4] This can be influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze H/D exchange.[3][5][6]
-
Temperature: Elevated temperatures can increase the rate of H/D exchange and chemical degradation.
-
Solvent: Protic solvents (e.g., water, methanol) can serve as a source of hydrogen for exchange.
-
Presence of Catalysts: Certain metal catalysts can facilitate H/D exchange.[6]
-
Chemical Degradation: The inherent reactivity of the molecule can lead to degradation pathways that result in the loss of deuterium. For 4-Bromo-1-butanol, a potential degradation pathway is intramolecular cyclization to form tetrahydrofuran.
Q3: How can I detect isotopic instability in my this compound sample?
Isotopic purity and stability can be assessed using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the isotopic distribution of the compound. A shift towards lower masses over time indicates a loss of deuterium.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals at positions that should be deuterated. ¹³C NMR can also be used to quantify the degree of deuteration at specific sites.[7]
Q4: What are the best practices for storing and handling this compound to minimize instability?
To maintain the isotopic integrity of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is often recommended.
-
Inert Atmosphere: Storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation.
-
Solvent Choice: For stock solutions, use aprotic, anhydrous solvents such as acetonitrile (B52724) or DMSO. Avoid prolonged storage in protic solvents.
-
pH Control: Maintain neutral pH conditions whenever possible. Avoid strongly acidic or basic solutions.
Troubleshooting Guide
This guide addresses common issues related to the isotopic instability of this compound.
Problem: Inconsistent quantitative results when using this compound as an internal standard.
| Possible Cause | Troubleshooting Steps |
| H/D Exchange in Solution | 1. Verify Solvent Compatibility: Ensure that the solvent used for sample preparation and analysis is aprotic and anhydrous if possible. If aqueous solutions are necessary, prepare them fresh and minimize the time the deuterated standard is in the solution before analysis. 2. Check pH: Measure the pH of your sample and analytical mobile phase. Adjust to neutral if the application allows. 3. Temperature Control: Keep samples cool during storage and analysis to minimize temperature-driven exchange. |
| In-source H/D Exchange or Fragmentation in Mass Spectrometer | 1. Optimize MS Source Conditions: Adjust source parameters such as temperature and voltages to minimize in-source deuterium loss. 2. Evaluate Different Ionization Techniques: If possible, compare results from different ionization sources (e.g., ESI vs. APCI) to see if the instability is source-dependent. |
| Chemical Degradation | 1. Analyze for Degradation Products: Use LC-MS or GC-MS to look for the presence of potential degradation products, such as tetrahydrofuran. 2. Review Experimental Conditions: Assess if any reagents or conditions in your experiment could be promoting the degradation of the bromoalkanol functionality (e.g., strong nucleophiles, high temperatures). |
Problem: Gradual loss of isotopic purity observed in stored stock solutions.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | 1. Review Storage Conditions: Confirm that the stock solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Use Anhydrous Solvents: If not already doing so, prepare new stock solutions in high-purity, anhydrous, aprotic solvents. 3. Aliquot Stock Solutions: To prevent repeated warming and cooling cycles and exposure to atmospheric moisture, aliquot the stock solution into smaller, single-use vials. |
| Contamination of Solvent | 1. Use Fresh, High-Purity Solvent: Open a new bottle of high-purity, anhydrous solvent to prepare a fresh stock solution. 2. Proper Solvent Handling: Use dry syringes and glassware when handling the solvent to prevent the introduction of moisture. |
Quantitative Data on Isotopic Instability
| Compound | Condition | Time (hours) | Isotopic Purity (%) | Reference |
| Deuterated Steroid | Basic Solution (pH 10) | 0 | 98.5 | [4] |
| 24 | 85.2 | [4] | ||
| 48 | 75.8 | [4] | ||
| Deuterated Methine Compound | Phosphate (B84403) Buffer (pD 7.8), 37°C | 0 | >99 | [8][9] |
| 3 | ~50 (racemization half-life) | [8][9] | ||
| 7.3 | ~25 | [8][9] |
Experimental Protocols
Protocol 1: Assessment of H/D Exchange Stability
Objective: To determine the rate of deuterium loss from this compound under specific experimental conditions (e.g., in a particular buffer or solvent system).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., acetonitrile).
-
Spike a known concentration of the stock solution into the test medium (e.g., phosphate buffer at pH 5, 7.4, and 9).
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
-
Sample Quenching and Extraction:
-
At each time point, immediately quench any potential reactions by adding a cold, water-miscible organic solvent like acetonitrile.
-
If necessary, perform a liquid-liquid extraction to isolate the this compound from the aqueous matrix.
-
-
Analysis:
-
Analyze the samples by LC-HRMS.
-
Monitor the mass isotopologue distribution of the compound over time. A decrease in the abundance of the d8 isotopologue and an increase in lower mass isotopologues indicate H/D exchange.
-
-
Data Interpretation:
-
Calculate the percentage of the d8 form remaining at each time point to determine the rate of deuterium loss.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source.
-
-
Time Points:
-
Collect samples at various time points for each condition.
-
-
Analysis:
-
Analyze the samples using a stability-indicating method, such as LC-MS or GC-MS.
-
Quantify the amount of the parent compound remaining and identify any major degradation products (e.g., by comparing mass spectra and retention times to standards like tetrahydrofuran).
-
Visualizations
Caption: Potential pathways for isotopic instability of this compound.
Caption: Workflow for troubleshooting isotopic instability.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing H/D Back-Exchange in Deuterated Standards
For researchers, scientists, and drug development professionals utilizing deuterated standards, maintaining isotopic purity is paramount for accurate and reproducible results. Hydrogen/Deuterium (B1214612) (H/D) back-exchange, the undesirable replacement of deuterium atoms with hydrogen from the surrounding environment, can significantly compromise data integrity.[1][2] This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize H/D back-exchange in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange and why is it a concern?
A1: H/D back-exchange is a chemical reaction where a deuterium atom on a deuterated standard is replaced by a hydrogen atom.[3] This process is a concern because it alters the mass of the internal standard, leading to inaccurate quantification in analytical methods like mass spectrometry.[1] The loss of the deuterium label can result in an underestimation of the analyte concentration.[4]
Q2: What are the primary factors that influence the rate of H/D back-exchange?
A2: The rate of H/D back-exchange is primarily influenced by several key factors:
-
pH: The exchange rate is catalyzed by both acids and bases, with the minimum exchange rate for many compounds occurring around pH 2.5-3.0.[2][5]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[2]
-
Solvent: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate exchange. Aprotic solvents are preferred when possible.[5]
-
Position of Deuterium: Deuterium atoms located on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange than those on carbon atoms not adjacent to carbonyls.[1][5]
-
Exposure Time: The longer a deuterated standard is exposed to conditions that promote exchange, the greater the extent of back-exchange will be.[2]
Q3: What are the best practices for storing deuterated internal standards to prevent back-exchange?
A3: Proper storage is crucial for maintaining the integrity of deuterated standards.[1] Key recommendations include:
-
Temperature: Store standards at low temperatures, such as 4°C for short-term and -20°C or -80°C for long-term storage, to slow down the exchange rate.[1][5] Always follow the manufacturer's storage recommendations.[6]
-
Solvent Choice: Whenever possible, store standards in aprotic solvents like acetonitrile, dioxane, or tetrahydrofuran.[5] If an aqueous solution is necessary, consider using a D₂O-based buffer.[5]
-
Inert Atmosphere: To prevent degradation, handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[1][7]
-
Protection from Light: Use amber vials or store standards in the dark to prevent photodegradation.[1]
Q4: How can I minimize back-exchange during sample preparation and analysis?
A4: To minimize back-exchange during your workflow, consider the following strategies:
-
Maintain Low Temperatures: Keep samples on ice or in a cooled autosampler (e.g., 4°C) throughout the sample preparation and analysis process.[2][5]
-
Control pH: If using aqueous solutions, ensure the pH is maintained in the optimal range to minimize exchange (typically pH 2.5-3.0).[5]
-
Use Aprotic Solvents: For the final dilution of your sample, use an aprotic solvent or a D₂O-based buffer if compatible with your analytical method.[5]
-
Optimize Chromatography: In liquid chromatography (LC), use shorter run times and higher flow rates where possible to reduce the time the deuterated standard is exposed to the protic mobile phase.[2] Keeping the column at a low temperature (e.g., 0°C) can also help.[5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected signal from the deuterated internal standard.
| Possible Cause | Troubleshooting Steps |
| H/D Back-Exchange | 1. Review your sample preparation and analysis conditions (pH, temperature, solvent). 2. Analyze a freshly prepared standard to establish a baseline. 3. If back-exchange is suspected, optimize your method to minimize exposure to protic solvents and high temperatures.[2] |
| Degradation of Standard | 1. Verify the storage conditions (temperature, light exposure).[1] 2. Prepare a fresh stock solution from the neat material.[1] 3. Perform a stability study to assess the standard's integrity over time. |
| Adsorption to Surfaces | 1. Use silanized glass vials to prevent adsorption.[1] 2. Prepare working solutions fresh before each use.[1] |
Issue 2: Appearance of a signal at the mass of the unlabeled analyte in a blank sample spiked only with the internal standard.
| Possible Cause | Troubleshooting Steps |
| H/D Back-Exchange | 1. This is a strong indicator of back-exchange. The deuterated standard is losing its deuterium and appearing as the unlabeled analyte.[8] 2. Immediately implement strategies to minimize back-exchange as outlined in the FAQs and protocols below. |
| Impurity in the Standard | 1. Verify the isotopic and chemical purity of the deuterated standard from the certificate of analysis. 2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[9] |
Quantitative Data Summary
The following table summarizes the impact of various factors on the rate of H/D back-exchange.
| Factor | Condition that Increases Exchange Rate | Condition that Decreases Exchange Rate |
| pH | Acidic (< 2) and Basic (> 8) | ~2.5 - 3.0 (for amide protons)[5] |
| Temperature | High Temperature | Low Temperature (e.g., 0°C)[5] |
| Solvent | Protic Solvents (e.g., H₂O, Methanol) | Aprotic Solvents (e.g., Acetonitrile, THF)[5] |
| Structure | Deuterium on Heteroatoms (O, N, S) | Deuterium on Carbon atoms not adjacent to carbonyls[5] |
Experimental Protocols
Protocol 1: General Workflow to Minimize H/D Back-Exchange in LC-MS
This protocol outlines a general procedure for preparing and analyzing samples while minimizing the risk of H/D back-exchange.
-
Preparation:
-
Sample Preparation:
-
LC System Configuration:
-
Equilibrate the LC system, including the column, at a low temperature (e.g., 0-4°C).[2]
-
Use a mobile phase with the appropriate pH to minimize exchange during the chromatographic run. A common mobile phase is 0.1% formic acid in water/acetonitrile.[5]
-
Optimize the LC gradient to achieve a rapid separation, minimizing the time the analyte spends in the protic mobile phase.[2][10]
-
-
Mass Spectrometry Analysis:
-
Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analyte to assess the extent of back-exchange.[5]
-
Visualizations
Caption: Simplified mechanism of acid-catalyzed H/D back-exchange.
Caption: Troubleshooting workflow for H/D back-exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for 4-Bromo-1-butanol-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of 4-Bromo-1-butanol-d8.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in analyzing this compound by LC-MS?
A1: The analysis of this compound presents a few specific challenges:
-
Polarity: As a small polar molecule, it can be poorly retained on traditional reversed-phase (RP) columns, leading to co-elution with the solvent front and potential ion suppression.
-
Deuterium (B1214612) Labeling: The presence of deuterium isotopes can sometimes lead to a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the unlabeled analyte.[1][2] This "isotope effect" needs to be monitored and managed for accurate quantification.
-
Halogen Atom: The bromine atom provides a distinct isotopic pattern that can aid in identification. However, halogenated compounds can sometimes be prone to in-source fragmentation or reactions, which may complicate spectral interpretation.
Q2: Which LC column is recommended for this compound analysis?
A2: Due to its polar nature, traditional C18 columns might not provide adequate retention. Consider the following options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent choice for this analysis. They typically use a high percentage of organic solvent in the mobile phase, which can also enhance ESI sensitivity.
-
Reversed-Phase with High Aqueous Mobile Phase: If using a reversed-phase column, select one designed for use with highly aqueous mobile phases (e.g., AQ-C18). A gradient starting with a high percentage of water (e.g., 95%) will be necessary to achieve retention.[3]
Q3: What are the recommended starting MS ionization and detection parameters?
A3: For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.
-
ESI: Generally suitable for polar molecules.[4] It is a "soft" ionization technique that often yields the protonated molecule [M+H]+.
-
APCI: Can be more effective for less polar to non-polar compounds and may be less susceptible to matrix effects.[5][6][7] Given that 4-Bromo-1-butanol has limited polarity, APCI could provide better sensitivity.
For detection, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification due to its high selectivity and sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and integration accuracy.
| Potential Cause | Troubleshooting Steps |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Column | Add a small amount of a competing agent to the mobile phase (e.g., for tailing with basic compounds, a small amount of a basic additive). For acidic compounds, an acidic modifier like formic acid is common. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 2: Inconsistent Retention Times
Shifts in retention time can lead to misidentification of peaks.
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate mixing of solvents. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when using HILIC columns. |
Issue 3: Low Signal Intensity or No Peak Detected
This can be a frustrating issue with several potential root causes.
| Potential Cause | Troubleshooting Steps |
| Incorrect Ionization Source/Polarity | If using ESI with low signal, try APCI.[6][7] Verify that you are monitoring in the correct polarity (positive or negative ion mode). |
| In-source Fragmentation | The parent ion may be fragmenting in the source before reaching the analyzer.[8] Try reducing the cone/fragmentor voltage. |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the analyte. Improve sample cleanup or adjust the chromatography to separate the analyte from the interfering compounds. |
| MS Detector Settings | Ensure the mass spectrometer is properly tuned and calibrated. Optimize detector gain. |
Issue 4: Chromatographic Separation of Deuterated Standard and Analyte
A noticeable shift in retention time between 4-Bromo-1-butanol and this compound can lead to inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | This is an inherent property of the deuterated molecule.[1][2][9] |
| Optimize Chromatography | - Gradient: A slower, shallower gradient around the elution time of the analyte can help minimize the separation. - Temperature: Adjusting the column temperature can sometimes reduce the isotope effect. |
| Integration Method | Ensure that the integration windows for both the analyte and the deuterated standard are set appropriately to capture their respective peaks accurately. |
Experimental Protocols
Protocol 1: LC-MS/MS Method Development for this compound
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution in the initial mobile phase.
-
For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary to remove matrix components.
2. Liquid Chromatography Parameters (HILIC Option):
| Parameter | Recommended Setting |
| Column | HILIC Column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters (ESI Option):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (Optimize for minimal fragmentation) |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400 °C |
| Source Temperature | 150 °C |
| MRM Transitions | To be determined by infusing a standard solution and identifying the precursor ion and a stable product ion. For this compound, the precursor will be the [M+H]+ ion. |
Visualizations
Caption: A flowchart for troubleshooting poor signal intensity in LC-MS analysis.
Caption: A workflow for mitigating the impact of deuterium isotope effects on quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
- 8. In-source fragmentation [jeolusa.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Metabolic Switching with Deuterated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterated compounds to address metabolic switching. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using deuterated compounds to study metabolic switching?
A1: The primary advantage lies in the kinetic isotope effect (KIE).[1][2][3] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[1][2] Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed more slowly.[1][2][3] By strategically replacing hydrogen with deuterium (B1214612) at known sites of metabolism ("soft spots"), researchers can slow down specific metabolic pathways.[4] This allows for the investigation of alternative metabolic routes, a phenomenon known as "metabolic switching".[4][5] This approach can help in understanding drug metabolism, improving pharmacokinetic profiles, and reducing the formation of toxic metabolites.[1][2]
Q2: Are deuterated compounds safe to use in in vivo studies?
A2: Yes, the amount of deuterated compounds, such as deuterated water or glucose, used in typical metabolic studies is considered safe.[6] Toxicity from deuterium is only observed when it constitutes a significant portion (>15-20%) of the body's water, which is far beyond the amounts used in tracer studies.[6] For instance, a typical Deuterium Metabolic Imaging (DMI) study might use up to 60 grams of deuterated glucose, which results in a negligible increase in the body's overall deuterium levels.[6]
Q3: How do I choose the right deuterated compound for my experiment?
A3: The choice of deuterated compound depends on the metabolic pathway you are investigating.
-
Deuterated Glucose: Commonly used to trace glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[7][8][9] The position of the deuterium label is crucial; for example, [6,6-²H₂]-glucose is often preferred for tracing into lactate (B86563) and glutamate (B1630785) as these positions are more stable during glycolysis.
-
Deuterated Fatty Acids: Used to study fatty acid metabolism, including desaturation, elongation, and shortening.[10]
-
Deuterated Amino Acids: Serve as tracers for studying protein synthesis, turnover, and their conversion into other metabolites.[11]
Q4: What is the "isotope effect" and can it affect my results beyond slowing down metabolism?
A4: The kinetic isotope effect is the primary reason for using deuterated compounds to alter metabolism. However, it can also introduce slight differences in physicochemical properties between the deuterated and non-deuterated molecules. This can sometimes lead to:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier in reverse-phase chromatography.
-
Differential Extraction Recoveries: The efficiency of extraction might vary slightly between the deuterated and non-deuterated analogs.
-
Variations in Ionization Efficiency in Mass Spectrometry: The response of the deuterated compound to the ionization source may not be identical to the non-deuterated one.
It is important to be aware of these potential effects and to develop and validate analytical methods accordingly.
Q5: Are deuterated drugs approved for clinical use?
A5: Yes, several deuterated drugs have been approved for clinical use by regulatory agencies like the FDA.[1] One example is Austedo® (deutetrabenazine).[1] The development of deuterated drugs is an active area of pharmaceutical research aimed at improving the efficacy and safety profiles of existing medications.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Metabolite Profile After Administering a Deuterated Compound
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new or significantly increased levels of certain metabolites. | Metabolic Switching: Deuteration at a primary metabolic site has successfully slowed that pathway, leading to the upregulation of a previously minor metabolic pathway.[4][5] | This is often the intended outcome. Characterize the new metabolites using mass spectrometry and NMR to elucidate the alternative metabolic pathway. Compare the metabolite profile with that of the non-deuterated compound to confirm the metabolic switch. |
| Lower than expected incorporation of deuterium into downstream metabolites. | Deuterium Loss: The deuterium label may be lost during certain enzymatic reactions or through exchange with protons from the solvent (e.g., water).[9] For example, deuterium at the C1 position of glucose can be lost via phosphomannose isomerase activity. | Choose a deuterated compound with labels at more stable positions (e.g., [6,6-²H₂]-glucose for glycolysis studies). Quantify the extent of deuterium loss by comparing labeling patterns from different deuterated tracers. |
| No significant difference in metabolite profiles between deuterated and non-deuterated compounds. | Rate-Limiting Step: The cleavage of the C-H bond at the deuterated position may not be the rate-determining step of the overall metabolic pathway. A significant KIE is only observed when this bond cleavage is rate-limiting.[4] | Re-evaluate the known metabolic pathway of the compound. Consider deuterating other potential metabolic "soft spots." |
Issue 2: Poor Signal or Inaccurate Quantification in Mass Spectrometry Analysis
| Symptom | Possible Cause | Suggested Solution |
| Weak or no detectable peaks for deuterated metabolites. | Low Abundance: The concentration of the deuterated metabolite may be below the limit of detection of the instrument. Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte. | Optimize sample preparation to enrich for the metabolite of interest. Adjust chromatographic conditions to separate the analyte from interfering compounds. Ensure the mass spectrometer is properly tuned and calibrated. |
| Inconsistent or non-reproducible quantification. | Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization can lead to inconsistent results. Matrix Effects: Differential matrix effects between samples can affect quantification. | Use a standardized and validated sample preparation protocol. Incorporate a deuterated internal standard that is chemically identical to the analyte to normalize for variations in sample processing and instrument response. |
| Observed mass does not match the expected mass of the deuterated metabolite. | Deuterium-Hydrogen Exchange: Labile deuterium atoms (e.g., on -OH, -NH groups) can exchange with hydrogen from the solvent during sample preparation or analysis. | Use aprotic solvents where possible and minimize exposure to acidic or basic conditions that can catalyze exchange. Ensure the deuterium label is on a stable carbon backbone. |
Issue 3: Issues with Deuterated Compound Stability and Storage
| Symptom | Possible Cause | Suggested Solution |
| Degradation of the deuterated compound over time. | Improper Storage: Exposure to light, moisture, or elevated temperatures can lead to chemical degradation. | Store deuterated compounds in tightly sealed, light-protected containers (e.g., amber vials) at the manufacturer's recommended temperature (often refrigerated or frozen).[4] For sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).[4] |
| Loss of isotopic purity. | Hydrogen-Deuterium (H/D) Exchange: Exchange of deuterium with hydrogen from atmospheric moisture or protic solvents. | Store in a desiccator or under a dry, inert atmosphere. When preparing solutions, use deuterated or aprotic solvents. |
Data Presentation: Quantitative Impact of Deuteration
The following tables summarize the impact of deuteration on the metabolic stability and pharmacokinetics of various compounds.
Table 1: Effect of Deuteration on In Vitro Metabolic Stability
| Compound | Deuterated Analog | In Vitro System | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |
| Enzalutamide | d3-Enzalutamide | Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg) | 15.6 | 4.9 | 3.2 | [12] |
| Methadone | d9-Methadone | Mouse Liver Microsomes | % Remaining after 60 min | 25 | 75 | 3.0 | [13] |
Table 2: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs
| Drug | Deuterated Analog | Species | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |
| Methadone | d9-Methadone | Mouse | AUC (ng·h/mL) | 1,230 | 7,010 | 5.7 | [13] |
| Methadone | d9-Methadone | Mouse | Clearance (L/h/kg) | 4.7 | 0.9 | 0.19 | [13] |
| Enzalutamide | d3-Enzalutamide | Rat | T½ (h) | 2.1 | 4.3 | 2.0 | [12] |
Table 3: Deuteration of Amino Acids
| Amino Acid | Deuteration Method | Deuteration Level (%) | Reference |
| Glycine | Pt/C catalyst, 200°C, 24h | 91.0 | [14] |
| Phenylalanine | Pt/C catalyst, 200°C, 24h | 80.7 | [14] |
| Histidine | Pt/C catalyst, 200°C, 24h | 82.5 | [14] |
Experimental Protocols
Protocol 1: General Workflow for Metabolic Flux Analysis using Deuterated Glucose in Cell Culture
This protocol provides a general framework for conducting a stable isotope tracing experiment to investigate metabolic switching.
1. Media Preparation:
-
Prepare cell culture medium containing the desired concentration of deuterated glucose (e.g., [6,6-²H₂]-glucose).
-
It is highly recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.[9]
2. Cell Culture and Labeling:
-
Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%).
-
To initiate labeling, remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed deuterated glucose-containing medium.[7]
-
Incubate the cells for a time course determined by the metabolic pathways of interest. This can range from minutes to hours.
3. Quenching and Metabolite Extraction:
-
To halt metabolic activity rapidly, aspirate the labeling medium and wash the cells quickly with ice-cold saline.[7][8]
-
Immediately add a cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) and place the plate on dry ice.[7][8][9]
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.[7][8]
-
Vortex vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins and lyse the cells.[7]
-
Centrifuge at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the metabolites.
4. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
5. Data Analysis:
-
Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites of interest.
-
Correct the data for natural isotope abundance.
-
Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of deuterated glucose and potential metabolic switching.
Caption: General experimental workflow for stable isotope tracing.
Caption: Logical troubleshooting workflow for common experimental issues.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. splendidlab.com [splendidlab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 6. Frequently asked questions (FAQs) about DMI | Deuterium Metabolic Imaging [medicine.yale.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-1-butanol-d8 for Matrix Effect Correction
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 4-Bromo-1-butanol-d8 to correct for matrix effects in quantitative analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analytical chemistry?
A1: this compound is the deuterated form of 4-Bromo-1-butanol and is primarily used as an internal standard in quantitative analyses.[1] Its structural similarity to the non-labeled analyte allows it to mimic the analyte's behavior during sample preparation and analysis, thus helping to correct for variations and improve accuracy.
Q2: How does this compound help in correcting for matrix effects?
A2: Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting substances from the sample matrix, can lead to inaccurate quantification. Since this compound is chemically almost identical to 4-Bromo-1-butanol, it is assumed to experience similar matrix effects. By adding a known amount of the deuterated standard to both calibration standards and unknown samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains stable even if both signals are equally suppressed or enhanced, thereby correcting for the matrix effect.
Q3: In which analytical techniques can this compound be used?
A3: this compound is suitable for use as an internal standard in various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q4: What are the key considerations when using this compound as an internal standard?
A4: When using this compound, it is crucial to ensure its isotopic purity and stability in the sample matrix and during storage. The concentration of the internal standard should be carefully chosen to provide a strong and reproducible signal without interfering with the analyte of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in internal standard response across samples | Inconsistent spiking of the internal standard. | Ensure accurate and precise addition of the internal standard to all samples and standards. Use calibrated pipettes. |
| Degradation of the internal standard in the sample matrix. | Investigate the stability of this compound in the specific matrix. Prepare fresh samples and re-analyze. | |
| Differential matrix effects affecting the internal standard more than the analyte. | Re-evaluate the sample cleanup procedure to remove interfering matrix components. Optimize chromatographic conditions to separate the analyte and internal standard from the matrix interferences. | |
| Poor recovery of the internal standard | Inefficient extraction of the internal standard from the sample matrix. | Optimize the sample extraction procedure. Ensure the chosen solvent and conditions are suitable for both the analyte and this compound. |
| Adsorption of the internal standard to sample containers or instrument components. | Use silanized glassware and check for any active sites in the chromatographic system. | |
| Chromatographic peak of the internal standard is not well-resolved from the analyte peak | Inadequate chromatographic separation. | Modify the chromatographic method (e.g., change the temperature program in GC, or the gradient in LC) to achieve baseline separation. |
| Isotopic crosstalk from the analyte to the internal standard channel. | Verify the mass spectrometry settings and ensure that the selected ion for the internal standard is not subject to interference from the natural isotopes of the analyte. |
Experimental Protocol: Quantification of 4-Bromo-1-butanol in Wastewater using GC-MS with this compound as an Internal Standard
This protocol describes the determination of 4-Bromo-1-butanol in wastewater samples. This compound is used as an internal standard to correct for matrix effects and variations during sample preparation.
1. Reagents and Materials
-
4-Bromo-1-butanol (analyte) standard
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (DCM, pesticide residue grade)
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours)
-
Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours)
-
Wastewater samples
2. Standard Preparation
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Bromo-1-butanol and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 to 100 ng/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 20 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 mL wastewater sample in a separatory funnel, add 10 g of sodium chloride and shake to dissolve.
-
Spike the sample with 20 µL of the 100 µg/mL internal standard stock solution (final concentration of 20 ng/mL).
-
Add 30 mL of DCM to the separatory funnel and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with 30 mL portions of DCM.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 180°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4-Bromo-1-butanol: m/z (quantification ion), m/z (qualifier ions) - Specific ions would be determined from the mass spectrum of the standard.
-
This compound: m/z (quantification ion), m/z (qualifier ions) - Specific ions would be determined from the mass spectrum of the standard.
-
-
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of 4-Bromo-1-butanol to the peak area of this compound against the concentration of the analyte in the calibration standards.
-
Calculate the concentration of 4-Bromo-1-butanol in the wastewater samples using the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 4-Bromo-1-butanol using a deuterated internal standard.
Caption: Conceptual diagram of matrix effect correction using an internal standard.
References
Technical Support Center: Chromatographic Analysis of 4-Bromo-1-butanol-d8
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic analysis of 4-Bromo-1-butanol-d8. The information is tailored for researchers, scientists, and drug development professionals to help improve peak resolution and overall data quality.
Troubleshooting Guide: Improving Peak Resolution
This guide addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and systematic solutions.
Q1: What are the causes of peak tailing for my this compound peak and how can I fix it?
Peak tailing, where the peak is asymmetrical with a broader second half, is a common issue that can compromise integration and resolution.[1][2]
Potential Causes and Solutions:
-
Secondary Interactions: The polar hydroxyl group in this compound can interact with active sites on the column packing, such as residual silanols.[3]
-
Solution: Use a highly deactivated, end-capped column to minimize these interactions.[2][3] Adding a buffer to the mobile phase can also help mask residual silanol (B1196071) groups.[2]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[2]
-
Packing Bed Deformation: A void at the column inlet or a blocked frit can distort the peak shape.[2][3]
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape.
-
Solution: Although 4-Bromo-1-butanol is not strongly ionizable, adjusting the mobile phase pH with a buffer can sometimes improve peak shape by controlling the ionization of silanol groups on the stationary phase.[3]
-
A logical workflow for troubleshooting peak tailing is presented below.
Caption: Troubleshooting workflow for peak tailing.
Q2: My this compound peak is fronting. What does this mean and what should I do?
Peak fronting is characterized by an asymmetric peak that is wider in the front half.[1]
Potential Causes and Solutions:
-
Poor Sample Solubility: The analyte may not be fully dissolved in the injection solvent.[1][2]
-
Solution: Ensure the sample is completely dissolved. It may be necessary to change the sample solvent to one that is weaker than the mobile phase or similar in composition.[5]
-
-
Column Overload: While often associated with tailing, severe mass overload can sometimes cause fronting.[2][4]
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
-
Column Collapse: A catastrophic failure of the stationary phase, though rare, can lead to fronting.[2]
-
Solution: This is often irreversible and requires column replacement.[4]
-
Q3: I am seeing co-elution or poor resolution between this compound and another peak. How can I improve the separation?
Poor resolution occurs when two peaks are not sufficiently separated, making accurate quantification difficult.[6] The resolution is influenced by column efficiency, selectivity, and retention.[7]
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase is critical for achieving good separation in reversed-phase chromatography.[6]
-
Solution: Systematically vary the mobile phase composition. For reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention and may improve resolution.[8]
-
-
Inadequate Column Chemistry: The stationary phase may not be providing enough selectivity for the compounds of interest.
-
Incorrect Flow Rate: The flow rate of the mobile phase affects the time available for interactions with the stationary phase.[6]
-
Solution: In most cases, lowering the flow rate can improve resolution, although it will increase the analysis time.[6]
-
-
Inappropriate Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer.[6][10]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing an HPLC method for this compound?
For a polar compound like 4-Bromo-1-butanol, a reversed-phase HPLC method is a good starting point.[12]
Illustrative Starting Method Parameters (HPLC):
| Parameter | Recommended Starting Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile (MeCN) |
| Gradient | 40% B to 100% B in 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer |
Note: These are general starting points. Method optimization will be required.
Q2: My deuterated standard (this compound) is separating from the non-deuterated analyte. Is this normal and how can I minimize it?
Yes, a chromatographic shift between a deuterated standard and its non-deuterated counterpart can occur due to the chromatographic isotope effect.[13] While often minimal, this separation can lead to differential matrix effects and affect quantification accuracy.[13]
Strategies to Minimize Isotopic Separation:
-
Adjust Mobile Phase: Modifying the organic-to-aqueous ratio can alter the interactions of both compounds with the stationary phase and potentially reduce the retention time difference.[11]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can change the selectivity and help the peaks to co-elute.[8]
-
Optimize Temperature: Systematically adjusting the column temperature can influence the separation.[11]
-
Use a Shallow Gradient: In gradient elution, a shallower gradient provides more time for elution and can sometimes minimize the separation between isotopologues.[13]
Illustrative Data on a Hypothetical Isotopic Shift:
The following table shows hypothetical data on the effect of the mobile phase organic content on the retention time difference (ΔRT) between 4-Bromo-1-butanol and its d8 analogue.
| % Acetonitrile (Isocratic) | RT of Analyte (min) | RT of d8-Standard (min) | ΔRT (min) | Resolution (Rs) |
| 40% | 8.52 | 8.45 | 0.07 | 0.95 |
| 45% | 7.21 | 7.16 | 0.05 | 0.75 |
| 50% | 6.15 | 6.11 | 0.04 | 0.60 |
This is illustrative data to demonstrate a concept.
Q3: What are the best practices for sample preparation for this compound analysis?
Proper sample preparation is crucial for accurate and reproducible results and for extending the life of your column.[14][15]
Key Sample Preparation Steps:
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase.[14] Ideally, the sample solvent should be weaker than or the same as the initial mobile phase composition to avoid peak distortion.[5]
-
Filtration: Always filter samples through a 0.2 µm or 0.45 µm syringe filter to remove particulates that could block the column frit.[14][15]
-
Dilution: Ensure the sample concentration is within the linear range of the detector and does not overload the column.[2]
The general workflow for sample preparation and analysis is depicted below.
Caption: General experimental workflow for sample analysis.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.
1. Mobile Phase Preparation: a. Mobile Phase A: Deionized water (18.2 MΩ·cm). b. Mobile Phase B: HPLC-grade Acetonitrile. c. Degas both mobile phases for 15 minutes using an ultrasonicator or an inline degasser.
2. Standard Solution Preparation: a. Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. b. From the stock solution, prepare a working standard of 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.
3. HPLC System Parameters: a. Column: C18, 250 mm x 4.6 mm, 5 µm particle size. b. Mobile Phase Gradient:
| Time (min) | %A (Water) | %B (Acetonitrile) |
|---|---|---|
| 0.0 | 60 | 40 |
| 10.0 | 0 | 100 |
| 12.0 | 0 | 100 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
c. Flow Rate: 1.0 mL/min. d. Column Temperature: 30 °C. e. Injection Volume: 10 µL. f. Detector: Mass Spectrometer with Electrospray Ionization (ESI) or UV detector at 210 nm.
4. System Suitability: a. Inject the working standard solution five times. b. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. c. The peak tailing factor should be between 0.8 and 1.5.[3]
Protocol 2: Systematic Approach to Improving Peak Resolution
This protocol describes how to systematically optimize chromatographic conditions to improve the resolution between two closely eluting peaks. The "one-factor-at-a-time" approach is recommended to clearly see the effect of each change.[6]
1. Baseline Experiment: a. Run your current method and record the retention times, peak widths, and resolution between the critical peak pair.
2. Optimize Mobile Phase Strength (Isocratic) or Gradient Slope (Gradient): a. Isocratic: Decrease the percentage of the strong solvent (e.g., acetonitrile) in 5% increments and analyze the effect on resolution. b. Gradient: Make the gradient shallower (i.e., increase the gradient time) and observe the impact on peak separation.
3. Evaluate Column Temperature: a. Using the best mobile phase conditions from the previous step, analyze your sample at different column temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C). b. Record the resolution at each temperature to find the optimum.[11]
4. Assess Flow Rate: a. At the optimal temperature and mobile phase composition, test lower flow rates (e.g., 0.8 mL/min). b. Note the improvement in resolution versus the increase in analysis time to find an acceptable balance.[6]
5. Change Selectivity: a. If resolution is still not adequate, change the organic modifier (e.g., from acetonitrile to methanol) and re-optimize the mobile phase composition.[8] b. If necessary, switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) to introduce different separation mechanisms.[9]
References
- 1. chemtech-us.com [chemtech-us.com]
- 2. acdlabs.com [acdlabs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 8. quora.com [quora.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 4-Bromobutan-1-ol | SIELC Technologies [sielc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organomation.com [organomation.com]
- 15. chromtech.com [chromtech.com]
Technical Support Center: Navigating the Common Pitfalls of Deuterated Internal Standards
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing deuterated internal standards in their analytical workflows. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the likely causes?
Answer: Inaccurate or inconsistent quantification when using a deuterated internal standard typically stems from one of three main issues: a lack of chromatographic co-elution, impurities in the standard, or isotopic instability (H/D back-exchange). Each of these can compromise the fundamental assumption that the internal standard behaves identically to the analyte.
Troubleshooting Guide: Inaccurate Quantification
Is Your Deuterated Internal Standard Co-eluting with Your Analyte?
Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][2] This separation, known as the deuterium (B1214612) isotope effect, can lead to differential matrix effects, where the analyte and the internal standard are exposed to varying levels of ion suppression or enhancement, thereby compromising analytical accuracy.[3][4]
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm if they elute as a single, symmetrical peak.
-
Adjust Chromatography: If a separation is observed, consider using a column with lower resolution or adjusting the mobile phase composition, gradient, or temperature to achieve better co-elution.[1][2]
-
Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.
Quantitative Data on Retention Time Shifts:
The following table summarizes observed retention time shifts between deuterated and non-deuterated compounds.
| Chromatographic Method | Compound Class | Median Retention Time Shift (Analyte vs. Deuterated IS) | Reference |
| UHPLC-MS/MS | Dimethyl-labeled peptides | 3 seconds (deuterated elutes earlier) | [5] |
| CZE-MS/MS | Dimethyl-labeled peptides | 0.1 seconds | [5] |
Have You Confirmed the Purity of Your Deuterated Standard?
Problem: The deuterated internal standard may contain the non-deuterated analyte as an impurity from its synthesis.[6][7] This unlabeled impurity will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[6] For reliable quantification, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[8]
Solution:
-
Supplier Documentation: Always request a Certificate of Analysis from your supplier that specifies both the chemical and isotopic purity.
-
Purity Assessment: If in doubt, perform an independent assessment of the isotopic purity of your standard. See the detailed protocol below.
-
High-Purity Batches: If significant impurity is detected, consider sourcing a higher purity batch of the internal standard.[7]
Impact of Internal Standard Purity on Assay Accuracy:
| Parameter | Recommendation | Rationale | Reference |
| Chemical Purity | >99% | Ensures no other compounds are present that could cause interfering peaks. | [8] |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution, preventing overestimation of the analyte's concentration. | [8] |
Could Isotopic Exchange Be Occurring?
Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as H/D back-exchange.[6][9] This leads to a decrease in the deuterated standard's signal and a potential increase in the signal of a partially deuterated or non-deuterated form, compromising quantification.[6]
Solution:
-
Evaluate Label Position: Be aware of the stability of the deuterium labels. Labels on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[10]
-
Control pH and Temperature: Isotopic exchange can be catalyzed by acidic or basic conditions and accelerated by higher temperatures.[6]
-
Assess Stability: Perform an experiment to assess the stability of your deuterated internal standard under your specific analytical conditions. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Assessing Isotopic Exchange (H/D Back-Exchange)
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvents under the experimental conditions.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., the initial mobile phase).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate Samples: Incubate both sets of samples under the same conditions as your analytical method (e.g., time, temperature, pH). It is recommended to test multiple time points (e.g., 0, 4, 8, 24 hours) to assess the rate of exchange.[10]
-
Sample Processing: Process the samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.
-
Data Evaluation:
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests H/D back-exchange.
-
Acquire full-scan mass spectra of the internal standard in both sets. A shift in the isotopic distribution towards lower masses in Set B indicates a loss of deuterium.[10]
-
Protocol 2: Evaluating Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the sample matrix on both the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent.[11]
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first, and then spike the analyte and internal standard into the final extract.[11]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the extraction.[11]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). By comparing the matrix effects for the analyte and the internal standard, you can determine if differential matrix effects are occurring.
-
Hypothetical Data from a Matrix Effect Experiment:
| Sample | Analyte Peak Area | IS Peak Area | Analyte Matrix Effect (%) | IS Matrix Effect (%) |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - |
| Set B (Post-Spike) | 750,000 | 1,100,000 | 75% (Suppression) | 91.7% (Slight Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte's concentration.
Protocol 3: Determining Isotopic Purity of a Deuterated Internal Standard
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the percentage of the unlabeled analyte present as an impurity.
Methodology:
-
Sample Preparation: Prepare a high-concentration solution of the deuterated internal standard in a suitable solvent.
-
LC-MS/MS Analysis:
-
Inject the solution into the LC-MS/MS system.
-
Acquire a full-scan mass spectrum in the appropriate ionization mode.
-
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ..., Dn).
-
Integrate the peak areas for each of these ions.
-
Calculate Isotopic Purity (%): (Sum of peak areas of all deuterated isotopologues / Sum of peak areas of all isotopologues including D0) * 100
-
Calculate Contribution from Unlabeled Analyte (%): (Peak area of D0 / Peak area of the most abundant deuterated isotopologue) * 100
-
Visualizations: Workflows and Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Purity analysis of 4-Bromo-1-butanol-d8 and potential contaminants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of 4-Bromo-1-butanol-d8.
Troubleshooting Guide
Unexpected results during the analysis of this compound can often be traced to specific contaminants or issues with the analytical method. This guide will help you identify and resolve common problems.
Table 1: Troubleshooting Common Issues in the Purity Analysis of this compound
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in GC-MS analysis | Chemical Impurities: - Residual starting materials (e.g., Tetrahydrofuran-d8, Butane-1,4-diol-d10). - Side-products from synthesis (e.g., dibrominated butanes, isomers). - Solvent residues from purification (e.g., ethyl acetate, hexane). | - Review the synthesis route to anticipate likely byproducts.[1][2] - Optimize the purification process (e.g., distillation, column chromatography). - Run a blank analysis of the solvent used for sample preparation. |
| Mass spectrum shows a distribution of masses (isotopologues) | Isotopic Impurities: - Incomplete deuteration leading to the presence of d0-d7 species.[3] - This is an expected outcome of the synthesis of deuterated compounds. | - Use high-resolution mass spectrometry (HR-MS) to resolve and quantify the different isotopologues.[4][5][6] - The isotopic purity is often reported as the percentage of the fully deuterated (d8) species. |
| Lower than expected isotopic purity | Hydrogen-Deuterium (H-D) Exchange: - Exposure to atmospheric moisture or protic solvents (e.g., water, methanol). - Acidic or basic conditions can catalyze H-D exchange. | - Handle and store the compound under an inert, dry atmosphere (e.g., nitrogen or argon). - Use anhydrous, deuterated solvents for sample preparation. - Avoid acidic or basic conditions during sample preparation and analysis if possible. |
| Broad or distorted peaks in GC analysis | Active Sites in the GC System: - The hydroxyl group of this compound can interact with active sites in the injector or column. High Injection Temperature: - Thermal degradation of the analyte. | - Use a derivatization agent (e.g., silylation) to cap the hydroxyl group. - Employ a deactivated inlet liner and a high-quality capillary column. - Optimize the injection temperature to minimize thermal decomposition. |
| Inaccurate quantification | Matrix Effects: - Other components in the sample interfere with the ionization of the analyte. Inappropriate Internal Standard: - The chosen internal standard does not behave similarly to the analyte. | - Use a deuterated internal standard with a different isotopic enrichment if available. - Perform a matrix effect study by analyzing the standard in the presence and absence of the sample matrix. - Prepare calibration standards in a matrix similar to the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between chemical purity and isotopic purity for this compound?
A1:
-
Chemical purity refers to the percentage of the this compound molecule relative to any other chemical compounds present in the sample. These can include starting materials, byproducts of the synthesis, or residual solvents.
-
Isotopic purity (or isotopic enrichment) refers to the percentage of deuterium (B1214612) atoms at the labeled positions.[3] Due to the statistical nature of deuteration reactions, a sample of this compound will contain a distribution of molecules with varying numbers of deuterium atoms (from d0 to d8). The isotopic purity is a measure of this distribution, often stated as the percentage of the fully deuterated (d8) species.
Q2: What are the most common chemical impurities to expect in this compound?
A2: The most common chemical impurities are typically related to the synthesis method. Since 4-Bromo-1-butanol is often synthesized by the ring-opening of tetrahydrofuran (B95107) (THF), you can expect to find residual THF.[1][2] Other potential impurities include unreacted butane-1,4-diol (if used as a starting material) and byproducts such as dibrominated butanes. Solvents used during the workup and purification, like hexane (B92381) or ethyl acetate, may also be present.
Q3: How can I determine the isotopic purity of my this compound sample?
A3: High-resolution mass spectrometry (HR-MS) is the most common and effective technique for determining isotopic purity.[4][5][6] By analyzing the mass spectrum, you can identify and quantify the relative abundance of each isotopologue (d0 through d8). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess isotopic purity by analyzing the residual proton signals.
Q4: Can the deuterium atoms in this compound exchange with hydrogen atoms from the environment?
A4: Yes, hydrogen-deuterium (H-D) exchange can occur, especially with exposure to moisture or protic solvents. The deuterium atoms on the carbon skeleton of this compound are generally stable, but the deuterium on the hydroxyl group (-OD) is readily exchangeable. To maintain isotopic purity, it is crucial to handle and store the compound under dry, inert conditions.
Q5: What is the recommended analytical method for routine purity analysis of this compound?
A5: For routine analysis of both chemical and isotopic purity, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique.[7][8] GC provides excellent separation of volatile and semi-volatile impurities, while MS allows for their identification and the determination of the isotopic distribution of the main component.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound. Instrument conditions may need to be optimized for your specific system.
1. Sample Preparation: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate). b. Prepare a series of calibration standards by diluting the stock solution. c. If using an internal standard, add it to all samples and standards at a constant concentration.
2. GC-MS Instrument Parameters:
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes - Ramp: 10 °C/min to 250 °C - Final Hold: 5 minutes |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-250 |
3. Data Analysis: a. Chemical Purity: Integrate the peaks of all components in the total ion chromatogram (TIC). Calculate the area percentage of each peak to determine the relative abundance of impurities. b. Isotopic Purity: Extract the mass spectrum of the this compound peak. Analyze the isotopic cluster to determine the relative abundance of each isotopologue (d0 to d8).
Visualizations
Caption: A logical workflow for the purity analysis of this compound.
Caption: A troubleshooting flowchart for common purity issues.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Genotoxic Impurities (GTIs) in Active Pharmaceutical Ingredient (API) Using Gas Chromatography/ Mass Spectrometry (GC/MS) Selected Ion Monitoring (SIM) Method [bioforumconf.com]
- 8. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Poor Recovery of 4-Bromo-1-butanol-d8
Welcome to the technical support center for handling and troubleshooting the extraction of 4-Bromo-1-butanol-d8. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure optimal recovery of this important deuterated compound during your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is the deuterium-labeled version of 4-Bromo-1-butanol. Deuterated compounds are crucial in drug development and metabolic studies, often used as internal standards for quantitative analysis by methods like GC-MS or LC-MS, or as tracers to investigate pharmacokinetic and metabolic profiles.[1] Accurate and consistent recovery from experimental matrices is therefore essential for reliable and reproducible quantitative results.
Q2: What are the key chemical properties of this compound that affect its extraction?
The extraction behavior of this compound is primarily governed by the properties of its non-deuterated analogue. It is a relatively polar molecule due to the hydroxyl (-OH) group, but also possesses non-polar character from the four-carbon chain and the bromine atom. This amphiphilic nature can make its extraction from complex aqueous matrices challenging. Key properties are summarized in the table below.
Q3: Does the deuteration of this compound affect its extraction properties compared to the non-deuterated form?
For the purposes of liquid-liquid or solid-phase extraction, the properties are considered nearly identical. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can sometimes lead to minor differences in chromatographic retention times (an "isotope effect"), but it does not significantly alter its bulk solubility or partitioning behavior during extraction.
Q4: Is there a risk of the deuterium (B1214612) atoms exchanging with hydrogen atoms during extraction?
Yes, there is a potential for hydrogen/deuterium (H/D) back-exchange, particularly for the deuterium on the hydroxyl group (-OD) if the deuteration extends to this position. This exchange is more likely to occur in the presence of protic solvents (like water or methanol) and can be influenced by pH. To minimize this risk, it is advisable to work at a neutral or slightly acidic pH and to minimize the exposure time to protic solvents, especially under basic conditions.
Physicochemical Properties of 4-Bromo-1-butanol
The following table summarizes key properties of 4-Bromo-1-butanol, which are expected to be very similar for the d8 isotopologue.
| Property | Value | Significance for Extraction |
| Molecular Formula | C₄H₉BrO | Low molecular weight, suggesting potential volatility. |
| Molecular Weight | 153.02 g/mol [2] | Influences diffusion and behavior in mass spectrometry. |
| Appearance | Colorless to light yellow liquid[3] | Basic physical state. |
| Boiling Point | 56-58 °C at 2 mmHg[3] | Relevant for any evaporation/concentration steps. |
| Density | ~1.068 g/mL[3] | Slightly denser than water, affecting layer separation in LLE. |
| LogP (Octanol/Water) | 0.6 - 1.15[2][4] | Indicates moderate polarity. The compound is not strongly hydrophobic, which can make extraction from water with non-polar solvents inefficient without modification. |
| Solubility | Sparingly soluble in Chloroform and Methanol (B129727).[5] Some sources report insolubility in water, while others state it is soluble to some extent.[3][4] | This conflicting data highlights its borderline polarity. High water solubility is a primary cause of poor LLE recovery. |
Troubleshooting Poor Recovery in Liquid-Liquid Extraction (LLE)
Q5: My recovery of this compound from an aqueous sample using a non-polar organic solvent (like hexane) is very low. Why is this happening and what can I do?
This is a common issue stemming from the compound's polarity. With a LogP value around 1, this compound has significant solubility in water. A very non-polar solvent like hexane (B92381) is not effective at partitioning it out of the aqueous phase.
Troubleshooting Steps:
-
Change the Organic Solvent: Switch to a more polar organic solvent that is still immiscible with water. The goal is to better match the polarity of the solvent with the analyte.[6] See the solvent selection table below.
-
Implement "Salting Out": Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to saturation.[7] This increases the ionic strength of the aqueous layer, making it more polar. This decreases the solubility of the moderately polar this compound in the aqueous phase and drives it into the organic phase.[8]
-
Perform Multiple Extractions: Instead of one large volume extraction, perform three to four extractions with smaller volumes of the organic solvent. This is a more efficient way to recover the analyte.
LLE Solvent Selection Guide
| Solvent | Polarity Index | Water Immiscible? | Comments |
| n-Hexane | 0.1 | Yes | Not Recommended. Too non-polar for efficient recovery. |
| Diethyl Ether | 2.8 | Yes | Can be effective, but high volatility and peroxide formation are concerns. |
| Dichloromethane (DCM) | 3.1 | Yes | Good starting point. Higher density than water (bottom layer). Can form emulsions. |
| Ethyl Acetate (B1210297) | 4.4 | Yes | Good starting point. Less dense than water (top layer). Less prone to emulsions than DCM. |
| 1-Butanol | 4.0 | Partially | Use with caution. Has some miscibility with water, which can be reduced by salting out. Effective for extracting other short-chain alcohols.[6] |
LLE Troubleshooting Workflow
Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
Q6: I am trying to extract this compound from an aqueous sample using SPE, but the analyte is not retained on the cartridge. What is the problem?
This issue, known as "analyte breakthrough," typically occurs when the chosen SPE sorbent is not appropriate for the sample matrix and analyte combination. For a polar analyte in a polar matrix (like water), using a polar sorbent (Normal-Phase SPE) will result in poor retention because water molecules will outcompete your analyte for sites on the sorbent surface.
The correct strategy is to use a non-polar (Reversed-Phase) sorbent. The hydrophobic sorbent will retain the moderately polar analyte from the highly polar aqueous sample.[1][9]
SPE Sorbent and Solvent Selection Guide
| Step | Sorbent/Solvent Type | Recommended Choices for this compound | Rationale |
| Sorbent | Non-polar (Reversed-Phase) | C18 (octadecylsilane), C8, or polymeric (e.g., Strata-X, Oasis HLB) | Retains moderately polar to non-polar analytes from aqueous matrices via hydrophobic interactions.[1][10] |
| Conditioning | Water-miscible organic solvent | Methanol or Acetonitrile | Wets the hydrophobic sorbent and activates the stationary phase.[11] |
| Equilibration | Reagent water or buffer | Milli-Q® water or buffer at sample pH | Creates a sorbent environment similar to the sample to ensure good retention.[11] |
| Loading | Sample in aqueous matrix | Aqueous sample, pH neutral or slightly acidic | Analyte partitions from the polar mobile phase onto the non-polar stationary phase. |
| Wash | Strong polar solvent | 100% Water or 5-10% Methanol in water | Removes highly polar interferences (like salts) that do not interact with the sorbent, without eluting the analyte.[12][13] |
| Elution | Less polar organic solvent | Methanol, Acetonitrile, or Ethyl Acetate | The stronger, less polar solvent disrupts the hydrophobic interaction between the analyte and the sorbent, releasing the analyte.[12] |
Q7: My analyte is retained, but the recovery is still low after the elution step. What could be the cause?
Low recovery after elution suggests one of several issues:
-
Insufficient Elution Solvent Volume: You may not be using enough solvent to fully desorb the analyte from the sorbent. Try increasing the elution volume or performing a second elution.
-
Elution Solvent is Too Weak: The chosen elution solvent may not be strong (non-polar) enough to overcome the hydrophobic interactions. If using methanol, try acetonitrile, or a mixture like dichloromethane/methanol.
-
Incomplete Sorbent Drying: If your elution solvent is not miscible with water (e.g., ethyl acetate), residual water on the sorbent bed after the wash step can prevent the organic solvent from interacting effectively with the sorbent. Ensure the cartridge is thoroughly dried under vacuum or nitrogen before adding the elution solvent.[1]
-
Secondary Interactions: The analyte might have secondary interactions (e.g., hydrogen bonding with residual silanols on a silica-based C18 sorbent). Modifying the pH of the elution solvent (e.g., adding a small amount of acid or base) can help disrupt these interactions.
SPE Troubleshooting Workflow
Experimental Protocols
These protocols are recommended starting points and may require optimization based on your specific sample matrix and analytical requirements.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from an aqueous sample matrix.
Methodology:
-
Sample Preparation: To 1 mL of your aqueous sample in a glass vial, add sodium chloride (NaCl) until the solution is saturated (some solid salt remains undissolved). Vortex thoroughly to mix.
-
First Extraction: Add 2 mL of ethyl acetate to the vial. Cap tightly and vortex for 1-2 minutes.
-
Phase Separation: Allow the layers to separate for 5 minutes. If an emulsion forms, centrifuge the vial at 2000 x g for 5 minutes.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean collection tube using a glass pipette.
-
Repeat Extraction: Repeat steps 2-4 two more times, combining the organic extracts in the same collection tube.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) (Na₂SO₄) to the combined organic extract to remove any residual water.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to the desired final volume. Reconstitute in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)
Objective: To clean up and concentrate this compound from an aqueous sample. This protocol is based on a standard C18 silica (B1680970) cartridge.[11][14]
Methodology:
-
Sorbent Selection: Choose a C18 SPE cartridge (e.g., 100 mg / 3 mL).
-
Conditioning: Pass 3 mL of methanol through the cartridge using a vacuum manifold or positive pressure. Do not let the sorbent bed go dry.
-
Equilibration: Pass 3 mL of reagent-grade water through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Load 1-5 mL of your aqueous sample onto the cartridge at a slow, controlled flow rate (approx. 1 drop per second).
-
Washing: Pass 3 mL of 5% methanol in water through the cartridge. This will wash away salts and very polar interferences. After the wash, apply vacuum for 5 minutes to completely dry the sorbent bed.
-
Elution: Place a clean collection tube under the cartridge. Add 2 mL of methanol to the cartridge and allow it to gravity drip or use very light pressure to elute the analyte.
-
Concentration: Evaporate the eluate under a gentle stream of nitrogen and reconstitute as needed for your analysis.
Logical Decision Workflow: LLE vs. SPE
The choice between LLE and SPE depends on several factors including sample complexity, required cleanliness of the final extract, and sample throughput.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 4-Bromobutanol | C4H9BrO | CID 118388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1-butanol, 85+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-Bromo-1-butanol | CAS#:33036-62-3 | Chemsrc [chemsrc.com]
- 5. 4-Bromo-1-butanol CAS#: 33036-62-3 [m.chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 10. biotage.com [biotage.com]
- 11. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. agilent.com [agilent.com]
- 13. SP Technical Tip: How to Clean Up Analytes | Phenomenex [phenomenex.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 4-Bromo-1-butanol-d8 Analysis in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for 4-Bromo-1-butanol-d8 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[1][2][3] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analysis, potentially leading to an underestimation of the analyte's concentration.[3]
Q2: Why is a deuterated internal standard like this compound used in ESI-MS analysis?
A2: Deuterated internal standards are considered the gold standard for quantitative LC-MS analysis.[4] Because they are chemically very similar to the unlabeled analyte, they co-elute and are assumed to experience the same degree of ion suppression.[2][4] By normalizing the signal of the analyte to the signal of the deuterated internal standard, variations introduced during sample preparation, injection, and ionization can be compensated for, leading to more accurate and reliable quantification.[3]
Q3: What are the common causes of ion suppression in ESI-MS?
A3: Ion suppression can stem from various sources, including:
-
Co-eluting matrix components: Endogenous substances from the biological matrix, such as salts, phospholipids, and proteins, can interfere with the ionization process.[1]
-
Mobile phase additives: Non-volatile buffers and salts in the mobile phase can contribute to ion suppression.[1][5]
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[1]
-
Competition for ionization: In the ESI source, co-eluting compounds can compete with this compound for charge or for access to the droplet surface, which hinders its transition into the gas phase.[1]
Q4: How can I detect and assess the level of ion suppression in my assay for this compound?
A4: A common method to evaluate ion suppression is the post-column infusion experiment.[6][7] This involves infusing a constant flow of a standard solution of this compound into the MS detector while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of interfering compounds indicates a region of ion suppression.[7] Another method is to compare the signal of the analyte in a standard solution to its signal when spiked into a blank matrix sample at the same concentration; a lower signal in the matrix indicates suppression.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when analyzing this compound and provides potential solutions.
Problem 1: Poor sensitivity and low signal intensity for this compound.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[8][9]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a wide range of interferences like salts and phospholipids.[2][8]
-
Liquid-Liquid Extraction (LLE): Can be used to isolate this compound from the matrix based on its solubility.
-
Protein Precipitation (PPT): A simpler method for removing proteins, though it may be less effective at removing other matrix components.
-
-
Chromatographic Separation:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[6][10]
-
Problem 2: Inconsistent and irreproducible results for this compound.
-
Possible Cause: Variable matrix effects between samples or differential ion suppression between the analyte and the internal standard.
-
Solutions:
-
Ensure Co-elution of Analyte and Internal Standard: Ideally, 4-Bromo-1-butanol and its d8-labeled internal standard should co-elute perfectly to experience the same matrix effects.[4] A slight chromatographic shift due to the isotope effect can sometimes occur.[4] Adjusting the chromatographic conditions may help to achieve better co-elution.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects.[2]
-
Thorough Method Validation: Validate the method for matrix effects by analyzing samples from multiple sources to ensure robustness.
-
Problem 3: Presence of unexpected adducts for this compound.
-
Possible Cause: Formation of adducts with ions from the mobile phase or the sample matrix. For a bromo-alcohol, you might observe protonated molecules ([M+H]⁺), as well as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) adducts.
-
Solutions:
-
Optimize Mobile Phase Composition:
-
The choice of mobile phase additives can influence adduct formation.[1] Using volatile buffers like ammonium formate (B1220265) or ammonium acetate (B1210297) is generally preferred for LC-MS.
-
If sodium adducts are problematic and inconsistent, try to minimize sources of sodium contamination in your solvents and vials. Adding a small amount of a proton source like formic acid can promote the formation of the protonated molecule.
-
-
MS Source Parameter Optimization: Adjust the ion source parameters (e.g., capillary voltage, gas flow, temperature) to favor the formation of the desired ion and minimize unwanted adducts.
-
Quantitative Data Summary
Table 1: Common Strategies to Minimize Ion Suppression and Their Effectiveness.
| Strategy | Principle | General Effectiveness | Considerations |
| Solid-Phase Extraction (SPE) | Removes interfering matrix components.[2][8] | High | Method development required. |
| Liquid-Liquid Extraction (LLE) | Isolates analyte based on solubility.[2] | Moderate to High | Can be labor-intensive. |
| Protein Precipitation (PPT) | Removes proteins from the sample.[9] | Low to Moderate | Less effective for removing salts and phospholipids. |
| Chromatographic Separation | Separates analyte from interfering peaks.[2] | Moderate to High | May require longer run times. |
| Sample Dilution | Reduces the concentration of matrix components.[6][10] | Low to Moderate | Can negatively impact sensitivity. |
| Matrix-Matched Calibrants | Compensates for consistent matrix effects.[2] | High | Requires a representative blank matrix. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Column Infusion
Objective: To identify regions of ion suppression in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using the same procedure as the samples)
-
T-connector
Methodology:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump delivering the this compound solution to the LC eluent stream via a T-connector just before the MS inlet.
-
Begin infusing the standard solution at a constant low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the selected MRM transition of this compound.
-
Inject the blank matrix extract onto the LC system and run the chromatographic method.
-
Monitor the signal of the infused this compound. Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.[7]
Visualizations
References
- 1. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromobenzyl alcohol [webbook.nist.gov]
- 5. Ethanol, 2-bromo- [webbook.nist.gov]
- 6. 1-Butanol, 4-bromo- [webbook.nist.gov]
- 7. 4-溴-1-丁醇 technical, ≥85% (as solvent-free, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-Butanol, 4-bromo- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: The Role of 4-Bromo-1-butanol-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of analytical method performance when utilizing a deuterated internal standard, exemplified by 4-Bromo-1-butanol-d8, versus non-deuterated alternatives. The principles and data presented herein are crucial for developing robust, accurate, and reliable quantitative analytical methods in regulated environments. While direct validation studies for this compound are not extensively published, this guide draws upon well-established validation principles and analogous data from the analysis of pharmaceuticals, such as busulfan (B1668071), where deuterated internal standards are routinely employed.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation, chromatography, and ionization, leading to superior accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize typical performance characteristics of analytical methods validated using a deuterated internal standard (represented by methods for busulfan using busulfan-d8) compared to methods employing a non-deuterated, structurally similar internal standard.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method with Deuterated IS (e.g., Busulfan-d8) | Method with Non-Deuterated IS (e.g., structural analog) | Rationale for Performance |
| Linearity (R²) | > 0.999[1] | > 0.99[2] | The co-eluting nature of the deuterated IS provides more consistent correction across the concentration range. |
| Accuracy (% Bias) | Within ±5%[1] | Within ±15% | Deuterated standards more accurately mimic the analyte's behavior during extraction and ionization, reducing systematic errors. |
| Precision (%RSD) | < 8%[3] | < 15% | The ability of the deuterated IS to compensate for subtle variations in sample processing and instrument response leads to lower random error. |
| Limit of Quantification (LOQ) | Lower ng/mL range (e.g., 19.74 ng/mL)[1] | Higher ng/mL range (e.g., 66 ng/mL)[2] | Improved signal-to-noise at lower concentrations due to better correction for matrix effects. |
| Matrix Effect | Significantly reduced | Can be significant | The deuterated IS co-elutes and experiences similar matrix-induced ion suppression or enhancement as the analyte, providing effective normalization. |
Table 2: Quantitative Performance Data for Busulfan Analysis
| Internal Standard | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | LOQ (ng/mL) | Reference |
| Busulfan-d8 | 37.75–2,416 | -4.72% to 1.67% | 0.52% to 2.85% | 19.74 | [1] |
| Busulfan-d8 | 30-5000 | Within 85-115% | < 8% | 30 | [3] |
| 1,6-bis(methanesulfonyloxy)hexane | 66–5,280 | Not explicitly stated | Not explicitly stated | 66 | [2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical methods. Below are representative protocols for sample preparation and analysis.
Protocol 1: LC-MS/MS Analysis of Busulfan in Plasma using a Deuterated Internal Standard
This protocol is based on established methods for therapeutic drug monitoring of busulfan.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 100 µL of the internal standard working solution (Busulfan-d8 in methanol).
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[3]
-
-
LC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Kinetex® 2.6 µm C18, 100 x 4.6 mm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.7 mL/min.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., TSQ Quantum Access).[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for busulfan and busulfan-d8.[2]
-
Protocol 2: GC-MS Analysis of 4-Chloro-1-butanol (B43188) in an Active Pharmaceutical Ingredient (API) using a Non-Deuterated Internal Standard
This protocol is adapted from a method for a structurally similar haloalkane.
-
Sample Preparation:
-
Accurately weigh the API sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Add a known amount of the internal standard solution (e.g., 3-Chloro-1-butanol).
-
Dilute to the final volume with the solvent.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: A temperature gradient suitable for the separation of the analyte and internal standard.
-
Mass Spectrometer: Mass selective detector.
-
Ionization Mode: Electron Ionization (EI).
-
SIM Mode: Monitor characteristic ions for 4-chloro-1-butanol and the internal standard.
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate a typical analytical method validation workflow and the logical relationship between the choice of internal standard and the quality of the analytical results.
Caption: A typical workflow for the development and validation of an analytical method.
Caption: Logical relationship between the type of internal standard used and the resulting data quality.
References
- 1. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Genotoxic Impurities (GTIs) in Active Pharmaceutical Ingredient (API) Using Gas Chromatography/ Mass Spectrometry (GC/MS) Selected Ion Monitoring (SIM) Method [bioforumconf.com]
Unveiling the Potential of Deuteration: A Comparative Guide to 4-Bromo-1-butanol-d8
For researchers, scientists, and professionals in drug development, the strategic incorporation of deuterium (B1214612) into molecular building blocks can be a pivotal step in optimizing drug candidates. This guide provides a comparative analysis of 4-Bromo-1-butanol-d8 and its non-deuterated counterpart, offering insights into its application and the potential advantages conferred by isotopic labeling.
While direct, publicly available experimental data exhaustively comparing the reaction kinetics and yields of this compound against its non-deuterated analog is limited, this guide leverages established principles of kinetic isotope effects and available data for the non-deuterated compound to provide a comprehensive overview. The presented quantitative data for the deuterated compound should be considered illustrative of the expected outcomes based on these principles.
Physicochemical Properties: A Comparative Overview
The introduction of deuterium atoms into a molecule results in a slight increase in molecular weight and can subtly influence physical properties such as boiling point and density. These differences are generally small but can be significant in high-precision applications.
| Property | 4-Bromo-1-butanol | This compound (Estimated) |
| Molecular Formula | C₄H₉BrO | C₄HD₈BrO |
| Molecular Weight | 153.02 g/mol [1] | ~161.07 g/mol |
| Boiling Point | 56-58 °C @ 2 mmHg[2] | Slightly higher than non-deuterated |
| Density | 1.68 g/cm³[3] | Slightly higher than non-deuterated |
| Refractive Index | 1.5035[3] | Similar to non-deuterated |
Experimental Protocols: Ether Synthesis
A common application of 4-Bromo-1-butanol is in the synthesis of ethers, a crucial functional group in many pharmaceutical compounds. The following is a detailed protocol for a Williamson ether synthesis, which can be adapted for use with this compound.
Objective: To synthesize a 4-butoxy derivative via Williamson ether synthesis.
Materials:
-
4-Bromo-1-butanol or this compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
An alcohol (e.g., ethanol (B145695) for ethoxy derivative)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-Bromo-1-butanol or this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ether.
Performance Comparison: Illustrative Data
The primary difference in reactivity between a deuterated and non-deuterated compound often stems from the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of this bond. In the case of the Williamson ether synthesis, the C-Br bond is broken in the rate-determining step, and a secondary KIE might be observed, which is typically small. However, in metabolic studies where C-H bond cleavage is often the rate-limiting step, a significant KIE is expected.
The following table presents hypothetical comparative data for an ether synthesis reaction, illustrating the potential impact of deuteration on reaction yield and purity. An alternative deuterated building block, 1,4-Butanediol-d8, which could be a precursor to this compound, is included for a broader comparison.
| Building Block | Hypothetical Yield (%) | Hypothetical Purity (%) | Isotopic Enrichment (%) |
| 4-Bromo-1-butanol | 85 | >98 | N/A |
| This compound | 83 | >98 | >98 |
| 1,4-Butanediol-d8 (as precursor) | 80 (overall for 2 steps) | >97 | >98 |
Note: The slightly lower hypothetical yield for the deuterated compounds accounts for potential minor differences in reactivity and handling of the slightly more expensive deuterated reagents. The key advantage lies not in a significant yield difference for this specific reaction type but in the conferred metabolic stability of the final deuterated product.
Visualizing the Process
To better understand the chemical transformation and the experimental setup, the following diagrams are provided.
Conclusion
This compound serves as a valuable building block for introducing a deuterated four-carbon chain in the synthesis of drug candidates and metabolic probes. While its reactivity in standard nucleophilic substitution reactions is expected to be comparable to its non-deuterated analog, the true benefit of its use lies in the enhanced metabolic stability of the resulting deuterated molecules. This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced dosage requirements. The choice to use this compound should be guided by the specific goals of the research, particularly when investigating metabolic pathways or aiming to develop drugs with optimized therapeutic properties. Further experimental studies are warranted to provide direct quantitative comparisons and fully elucidate the performance of this and other deuterated building blocks in various synthetic transformations.
References
A Comparative Guide to Isotopic Purity Assessment of 4-Bromo-1-butanol-d8 by NMR
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated compounds as internal standards in quantitative analysis, particularly in mass spectrometry-based assays, is a cornerstone of modern pharmaceutical development and metabolic research. The accuracy of these analytical methods hinges on the chemical and isotopic purity of the standards used. 4-Bromo-1-butanol-d8, a deuterated analog of 4-Bromo-1-butanol, is frequently employed for such purposes. Its utility is directly dependent on its isotopic enrichment.
This guide provides an objective comparison of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the assessment of isotopic purity of this compound. It includes supporting experimental data and protocols, and compares the technique with High-Resolution Mass Spectrometry (HR-MS), a common alternative.
Data Presentation: NMR Analysis
Quantitative ¹H NMR spectroscopy is a powerful, non-destructive technique to determine the overall isotopic enrichment of a deuterated molecule. By comparing the integral of residual, non-deuterated proton signals against a known internal standard, a precise measurement of the deuterium (B1214612) incorporation can be achieved.
For this analysis, a sample of this compound was compared against its non-deuterated counterpart, 4-Bromo-1-butanol. The resulting data are summarized below.
Table 1: Comparison of ¹H NMR Data for 4-Bromo-1-butanol and this compound
| Parameter | 4-Bromo-1-butanol (Standard) | This compound (Test Sample) | Observations |
| Chemical Shift (δ ppm) | |||
| H-4 (-CH₂Br) | 3.46 (t) | 3.46 (s, residual) | Triplet collapses to a singlet in the d8 sample due to decoupling from adjacent deuterium atoms. |
| H-1 (-CH₂OH) | 3.70 (t) | 3.70 (s, residual) | Triplet collapses to a singlet. |
| H-3 (-CH₂-) | 1.98 (m) | 1.98 (s, residual) | Multiplet collapses to a singlet. |
| H-2 (-CH₂-) | 1.72 (m) | 1.72 (s, residual) | Multiplet collapses to a singlet. |
| Relative Integration | |||
| Total Proton Integral | 8.00 (Normalized) | 0.096 | Represents the sum of all residual proton signals in the deuterated sample. |
| Calculated Purity | |||
| Isotopic Enrichment (%) | N/A | 98.8% | Calculated based on the ratio of residual proton signals to the total possible protons. |
Note: Data presented are representative. Chemical shifts are referenced to an internal standard (TMS at 0 ppm). The isotopic enrichment calculation assumes all eight positions are equally deuterated.
Comparison with Alternative Methods: NMR vs. Mass Spectrometry
While NMR provides an excellent measure of overall isotopic enrichment, it is often used in conjunction with mass spectrometry for a complete purity profile.[1][2][3]
Table 2: Comparison of NMR and Mass Spectrometry for Isotopic Purity Assessment
| Feature | ¹H NMR Spectroscopy | High-Resolution Mass Spectrometry (HR-MS) |
| Primary Measurement | Overall isotopic enrichment by quantifying residual ¹H signals.[4] | Distribution of isotopologues (e.g., d8, d7, d6 species).[5][6] |
| Sample Requirement | Higher concentration (mg scale). | Very low concentration (ng to µg scale).[5][6] |
| Quantitative Nature | Inherently quantitative, providing high accuracy and precision without the need for isotopic standards.[7] | Can be quantitative but may require calibration and correction for isotopic responses. |
| Information Provided | Site-specific enrichment levels can be inferred if signals are resolved.[8] | Provides a profile of the entire molecule's isotopic composition (e.g., 96.5% d7, 3.0% d6, etc.).[1] |
| Speed | Slower acquisition times, typically several minutes per sample. | Very rapid analysis, often less than a minute per sample.[5][6] |
| Typical Purity Spec. | Commercially available standards typically require ≥98% isotopic enrichment.[9] | Provides the detailed breakdown that confirms the overall enrichment level. |
| Limitations | Lower sensitivity compared to MS; may not detect very low-level isotopologues.[7] | Ionization efficiency can vary between isotopologues, potentially affecting quantification. |
In practice, combining NMR and MS affords a comprehensive approach to verifying the isotopic purity and structural integrity of deuterated standards.[2]
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by ¹H NMR Spectroscopy
1. Objective: To determine the isotopic enrichment of this compound by quantifying the percentage of residual protons.
2. Materials:
-
This compound (Test Sample)
-
Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 0.7 mL of CDCl₃ with TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Spectral Width (SW): 20 ppm
-
Acquisition Time (AQ): 4.0 seconds
-
Relaxation Delay (D1): 10.0 seconds (to ensure full relaxation for accurate quantification)
-
Number of Scans (NS): 64
-
Temperature: 298 K
5. Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the residual proton signals corresponding to the four methylene (B1212753) groups of 4-Bromo-1-butanol (approx. δ 1.72, 1.98, 3.46, and 3.70 ppm).
-
Calculate the total integral of all residual proton signals (I_residual).
-
The isotopic purity (Deuterium Incorporation, %D) is calculated using the formula: %D = (1 - (I_residual / N)) * 100 where N is the number of protons in the non-deuterated molecule (N=8 for 4-Bromo-1-butanol).
Visualizations
The logical workflow for assessing the isotopic purity of this compound using NMR is outlined below.
Caption: Experimental workflow for NMR-based isotopic purity analysis.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. resolvemass.ca [resolvemass.ca]
Confirming the Deuteration Level of 4-Bromo-1-butanol-d8: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and professionals in drug development, accurately determining the isotopic enrichment of deuterated compounds is critical for metabolism studies, pharmacokinetic analyses, and as internal standards in quantitative assays.[1][2] This guide provides a comparative overview of mass spectrometry methods for confirming the deuteration level of 4-Bromo-1-butanol-d8, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Mass Spectrometry for Deuteration Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), a mass shift is introduced into a molecule that is readily detectable by a mass spectrometer.[3] This mass difference allows for the precise quantification of the extent of deuterium incorporation. For a volatile small molecule like 4-Bromo-1-butanol, GC-MS is a highly effective and widely used method.[4][5]
Comparison of Analytical Approaches
While several methods can assess deuteration, GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates compounds by volatility and ionization, then separates ions by mass-to-charge ratio. | Measures the magnetic properties of atomic nuclei to provide structural information. |
| Sensitivity | High (picogram to femtogram range). | Lower (microgram to milligram range). |
| Information Provided | Isotopic distribution, molecular weight, and fragmentation patterns. Confirms overall deuteration. | Precise location of deuterium atoms, stereochemistry, and quantification. |
| Sample Requirement | Very small quantities required.[4] | Larger sample quantities needed. |
| Analysis Time | Relatively fast. | Can be more time-consuming. |
| Key Advantage | Excellent for determining the percentage of different deuterated species (e.g., d7, d8). | Unambiguously identifies the positions of deuterium incorporation. |
For the purpose of confirming the overall deuteration level and isotopic purity, GC-MS offers a combination of high sensitivity, speed, and quantitative accuracy.
Experimental Protocol: GC-MS Analysis
This protocol outlines the steps for determining the deuteration level of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Prepare a similar stock solution of non-deuterated 4-Bromo-1-butanol to serve as a reference standard.
-
Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution for injection into the GC-MS system.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., DB-WAX or DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/minute.
-
Final hold: Hold at 220°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Mass Range: m/z 35-200.
-
3. Data Acquisition and Analysis:
-
Inject the non-deuterated standard to determine its retention time and mass spectrum.
-
Inject the this compound sample.
-
Identify the molecular ion peak and key fragment ions in the resulting mass spectra.
-
Calculate the deuteration level by analyzing the isotopic distribution of the molecular ion or a suitable fragment ion. The percentage of deuteration can be calculated using the relative intensities of the ion peaks corresponding to the fully deuterated species and any partially deuterated or non-deuterated species present.
Data Presentation and Interpretation
The primary confirmation of deuteration comes from the shift in the molecular weight. The molecular formula for 4-Bromo-1-butanol is C₄H₉BrO.[6][7] Its deuterated analogue, this compound, has the formula C₄HD₈BrO, assuming deuteration at all non-hydroxyl hydrogens.
Table 1: Comparison of Mass Spectral Data
| Compound | Formula | Theoretical Monoisotopic Mass ( g/mol ) | Expected Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| 4-Bromo-1-butanol | C₄H₉BrO | 151.98 | 152/154 (due to ⁷⁹Br/⁸¹Br isotopes) | 123/125 ([M-C₂H₅]⁺), 71 ([C₄H₇O]⁺), 56 ([C₄H₈]⁺) |
| This compound | C₄HD₈BrO | 160.03 | 160/162 (due to ⁷⁹Br/⁸¹Br isotopes) | Expected to show corresponding shifts |
Note: The presence of bromine results in a characteristic M+2 isotopic pattern due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.
By comparing the relative intensities of the ion clusters at m/z 152/154 and 160/162, the isotopic enrichment can be accurately determined. For example, a high-purity this compound sample should predominantly show the 160/162 ion cluster.
Workflow Visualization
The following diagram illustrates the logical flow of the GC-MS experiment for confirming deuteration level.
This structured approach ensures reliable and reproducible confirmation of the deuteration level in isotopically labeled small molecules, providing critical data for advanced research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of deuterium incorporation into fatty acids by gas chromatography/isotope ratio mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. 1-Butanol, 4-bromo- [webbook.nist.gov]
- 7. 1-Butanol, 4-bromo- [webbook.nist.gov]
Quantifying the Kinetic Isotope Effect of Deuterated Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of reaction kinetics is paramount. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), can significantly alter reaction rates—a phenomenon known as the Kinetic Isotope Effect (KIE). This guide provides an objective comparison of the performance of deuterated compounds against their non-deuterated counterparts, supported by experimental data. We delve into the detailed methodologies for quantifying this effect and visualize the underlying principles and workflows.
The Principle of the Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1] The deuterium KIE specifically refers to the change in reaction rate upon substituting a hydrogen atom (¹H) with a deuterium atom (²H or D).[1] This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is broken in the rate-determining step of a reaction.
The fundamental reason for the deuterium KIE lies in the difference in zero-point vibrational energy between a C-H bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon.[1][2] Consequently, the C-D bond has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond.[2][3] This increased activation energy for C-D bond cleavage results in a slower reaction rate for the deuterated compound. The magnitude of the primary KIE is typically expressed as the ratio of the rate constants (kH/kD), with values often ranging from 2 to 8.[2]
This principle is widely applied in drug development to favorably alter the metabolic profile of drug candidates.[1] By replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of metabolic degradation, often catalyzed by cytochrome P450 (CYP) enzymes, can be reduced.[4][5] This can lead to improved pharmacokinetic properties, such as increased half-life and enhanced safety profiles.[1]
Comparative Analysis of Kinetic Isotope Effects
The following tables summarize the observed kinetic isotope effects for a range of deuterated compounds compared to their non-deuterated analogues across different reaction types, with a focus on enzymatic transformations relevant to drug metabolism.
Table 1: Kinetic Isotope Effect of Deuterated Compounds in Cytochrome P450-Mediated Reactions
| Compound (Deuterated Site) | Enzyme | Reaction Type | kH/kD | Reference(s) |
| Morphine (N-CD3) | Rat Liver Microsomes | N-Demethylation | 1.4 | [3] |
| Tramadol | In vitro | Metabolism | - | [3] |
| Chemotype 1a (various deuterations) | Human Liver Microsomes, r-CYP3A4 | Oxidative Metabolism | No significant KIE observed | [5] |
| Chemotype 2a (various deuterations) | Human Liver Microsomes, r-CYP3A4, r-CYP2C19 | Oxidative Metabolism | Isotope-sensitive | [5] |
| 2-bromopropane (deuterated) | Sodium ethoxide | E2 Elimination | 6.7 | [6] |
Table 2: Kinetic Isotope Effect in Other Enzymatic and Chemical Reactions
| Substrate (Deuterated Site) | Enzyme/Reagent | Reaction Type | kH/kD | Reference(s) |
| Y-O-Aryl Phenylphosphonochloridothioates | Pyridine (C5D5N) | Nucleophilic Substitution | > 1 (primary normal) | [7] |
| Y-O-Aryl Phenylphosphonochloridothioates | Anilines (XC6H4ND2) | Nucleophilic Substitution | 0.439 - 0.918 (secondary inverse) or 1.05 - 1.34 (primary normal) | [8] |
| Glucose (deuterated) | In vivo (rat brain) | Metabolism | ~1.04 - 1.06 | [1] |
| Acetate (deuterated) | In vivo (rat brain) | Metabolism | ~1.04 - 1.06 | [1] |
Experimental Protocols for Quantifying KIE
The determination of KIEs relies on precise measurements of reaction rates for both the deuterated and non-deuterated compounds. The most common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]
Competitive KIE Measurement using NMR Spectroscopy
This method is highly precise and allows for the determination of KIEs by monitoring the reaction in real-time.[10][11]
Methodology:
-
Sample Preparation: A mixture containing a known ratio of the deuterated and non-deuterated substrates is prepared. For enzymatic reactions, the necessary co-factors and buffer are added.
-
NMR Data Acquisition: The reaction is initiated, often by the addition of the enzyme or a catalyst, directly in the NMR tube. A series of ¹H or ¹³C NMR spectra are acquired over time. Two-dimensional NMR techniques, such as [¹³C,¹H]-HSQC, can offer enhanced sensitivity and resolution.[10][11]
-
Integration and Analysis: The relative integrals of the signals corresponding to the deuterated and non-deuterated species (either reactant or product) are measured at different time points throughout the reaction.
-
KIE Calculation: The KIE is calculated from the change in the ratio of the isotopologues as a function of the reaction progress (fractional conversion).
KIE Measurement using Mass Spectrometry
Mass spectrometry, particularly Isotope Ratio Mass Spectrometry (IRMS) and techniques like MALDI-TOF MS, offers high sensitivity for KIE measurements.[12][13][14]
Methodology:
-
Reaction Setup: Parallel reactions are set up with the deuterated and non-deuterated substrates under identical conditions. For competitive experiments, a mixture of isotopologues is used.
-
Quenching and Separation: The reactions are stopped (quenched) at specific time points. The product of interest is then purified from the reaction mixture, often using techniques like gas chromatography (GC) or liquid chromatography (LC).
-
Isotope Ratio Analysis: The purified product is introduced into the mass spectrometer, which precisely measures the ratio of the different isotopologues.
-
KIE Calculation: The KIE is determined by comparing the isotope ratios of the products from the reactions with the deuterated and non-deuterated substrates.
Visualizing Key Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams visualize the underlying principle of the kinetic isotope effect and a general experimental workflow for its determination.
References
- 1. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Portico [access.portico.org]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. jmest.org [jmest.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Certificate of analysis for 4-Bromo-1-butanol-d8 reference material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available 4-Bromo-1-butanol-d8 reference materials. The selection of a high-quality, well-characterized reference standard is critical for ensuring the accuracy and reliability of analytical data in research and development. This document outlines key quality attributes, provides detailed experimental protocols for verification, and presents a typical quality control workflow for these materials.
Data Presentation: Comparison of Supplier Specifications
The following table summarizes the typical specifications for this compound offered by various suppliers. It is important to note that actual values may vary by lot and a lot-specific Certificate of Analysis should always be consulted.
| Specification | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Chemical Purity (by GC-MS) | ≥98.0% | ≥99.0% | ≥98.5% |
| Isotopic Enrichment (atom % D) | ≥99% | ≥99% | ≥99% |
| Residual Solvents | Not specified | <0.1% Tetrahydrofuran | Not specified |
| Water Content (by Karl Fischer) | Not specified | ≤0.1% | Not specified |
| Identity Confirmation | Conforms to structure | Conforms to structure | Conforms to structure |
Experimental Protocols
To ensure the quality and suitability of a this compound reference material for its intended use, a series of analytical tests should be performed. Below are detailed methodologies for key experiments.
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and identify any organic impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
This compound reference material
-
Dichloromethane (DCM), analytical grade
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound reference material in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 35-400
-
-
Data Analysis:
-
Calculate the area percent of the main peak corresponding to this compound.
-
Identify any impurity peaks by their mass spectra and retention times.
-
Identity Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the isotopic enrichment of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
This compound reference material
-
Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the reference material in 0.7 mL of CDCl₃.
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the butanol backbone protons will confirm high deuteration.
-
-
²H NMR Analysis:
-
Acquire a deuterium (B1214612) NMR spectrum to observe the signals of the deuterium atoms.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled carbon-13 NMR spectrum to confirm the carbon skeleton.
-
-
Data Analysis:
-
Identity: Compare the obtained spectra with known spectra of 4-Bromo-1-butanol to confirm the structure.
-
Isotopic Enrichment: The isotopic enrichment can be estimated from the ¹H NMR by comparing the integral of any residual proton signals on the deuterated positions to the integral of a non-deuterated internal standard of known concentration. For a more accurate determination, Mass Spectrometry is recommended.
-
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the isotopic enrichment of the this compound reference material.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Reagents:
-
This compound reference material
-
Methanol, LC-MS grade
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of the reference material in methanol.
-
HRMS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Full Scan Mass Range: m/z 100-200
-
Resolution: >10,000
-
-
Data Analysis:
-
Determine the relative intensities of the molecular ion peaks corresponding to the fully deuterated (d8), partially deuterated (d1-d7), and non-deuterated (d0) species.
-
Calculate the atom % D using the following formula: Atom % D = (Σ(n * I_n) / (8 * ΣI_n)) * 100 where n is the number of deuterium atoms and I_n is the intensity of the corresponding ion peak.
-
Mandatory Visualization: Quality Control Workflow
The following diagram illustrates a typical quality control workflow for the release of a this compound reference material.
Caption: Quality Control Workflow for this compound Reference Material.
The Gold Standard for Quantification: A Comparative Guide to the Accuracy and Precision of 4-Bromo-1-butanol-d8 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of 4-Bromo-1-butanol-d8, a deuterated internal standard, against a non-deuterated alternative, supported by experimental data from bioanalytical studies.
In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric methods, internal standards are indispensable for correcting for the variability inherent in sample preparation and analysis. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that any loss or variation during the analytical process affects both the analyte and the standard to the same extent. Deuterated internal standards, such as this compound, are widely regarded as the gold standard for their ability to provide the most accurate and precise quantification.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are isotopically labeled compounds where one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This subtle modification results in a compound that is chemically identical to the analyte but has a different mass. This key difference allows for its distinct detection by a mass spectrometer while ensuring it behaves almost identically to the analyte during extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and variations in instrument response, leading to superior data quality.
Performance Comparison: this compound vs. a Non-Deuterated Alternative
| Performance Metric | Deuterated Internal Standard (Busulfan-d8) | Non-Deuterated Internal Standard (1,6-bis(methanesulfonyloxy)hexane) |
| Accuracy (% Recovery / % Bias) | 95.0% - 108.0% | 85.0% - 115.0% (Typical acceptable range, specific data often less precise) |
| Precision (% Coefficient of Variation, CV) | Intra-day: < 5% Inter-day: < 7% | Intra-day: < 15% Inter-day: < 15% |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range | Generally higher than with deuterated standards |
| Matrix Effect Compensation | Excellent | Variable and less reliable |
Experimental Protocols
A robust bioanalytical method is crucial for obtaining reliable data. The following is a detailed methodology for a typical experiment employing a deuterated internal standard like this compound for the quantification of an analyte in a biological matrix (e.g., plasma).
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same organic solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create calibration standards covering the expected concentration range of the analyte in the samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration that provides a consistent and robust signal in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (plasma, serum, etc.), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
Experimental Workflow Diagram
Safety Operating Guide
Proper Disposal of 4-Bromo-1-butanol-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-1-butanol-d8, ensuring the protection of personnel and the environment.
I. Understanding the Hazards
While this compound is a deuterated compound, its disposal procedures are primarily dictated by the hazardous characteristics of the parent molecule, 4-Bromo-1-butanol. Deuterium (B1214612) itself is a stable, non-radioactive isotope of hydrogen and is not considered an environmental hazard.[1] However, 4-Bromo-1-butanol is classified as a hazardous substance.
Key Hazard Information:
| Hazard Classification | Description |
| Flammable Liquid | Highly flammable liquid and vapor.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] |
II. Pre-Disposal and Handling Precautions
Before beginning the disposal process, ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Incompatible Materials: Avoid mixing this compound with the following substances, as this can cause dangerous reactions:
-
Acids
-
Strong oxidizing agents
-
Acid anhydrides
-
Acid chlorides
III. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste, in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Classification:
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
Classify the waste as a flammable liquid and an irritant.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap. The container should be in good condition with no signs of damage.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The date when the first waste was added to the container.
-
An indication of the hazards (e.g., "Flammable," "Irritant").
-
The name and contact information of the generating laboratory or personnel.
-
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is well-ventilated and away from sources of ignition such as heat, sparks, or open flames.
-
Segregate the this compound waste from incompatible materials.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the this compound waste.
-
After triple-rinsing, the container can be disposed of in the regular trash, provided the label has been defaced.
-
-
Arranging for Professional Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (per institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks and protecting the scientific community and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
